3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3,7-dichloro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXILIFJXRDQZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Dichlorinated Pyrrolopyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a variety of protein kinases.[1][2] The introduction of chlorine atoms onto this scaffold, as in 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine, offers medicinal chemists a powerful tool for modulating the compound's physicochemical properties and provides synthetic handles for further diversification. This guide provides a comprehensive overview of the fundamental properties of this important heterocyclic building block, with a focus on its synthesis, spectroscopic signature, basicity, and reactivity, to empower its effective utilization in drug discovery and development programs.
Physicochemical and Safety Profile
A foundational understanding of a molecule's intrinsic properties and handling requirements is paramount for its safe and effective use in a research setting.
Core Properties
The key physicochemical properties of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine are summarized in the table below. These values are a combination of data from commercial suppliers and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | [3] |
| Molecular Weight | 187.03 g/mol | [3] |
| CAS Number | 357263-48-0 | [3] |
| Appearance | Solid (predicted) | [4] |
| Boiling Point | 290.5 °C (for 7-chloro isomer) | [5] |
| XLogP3 | 1.7 (for 7-chloro isomer) | [6] |
| Storage Conditions | Refrigerator, under inert atmosphere | [4] |
Safety and Handling
3,7-dichloro-1H-pyrrolo[3,2-b]pyridine is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[7]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[7]
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Store in a tightly closed container in a dry, well-ventilated place.[7]
-
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A likely approach would involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine.
A forward synthesis could involve the following key steps:
-
Starting Material: A suitable starting material would be a commercially available dichlorinated pyridine derivative.
-
Nitration: Introduction of a nitro group, which can later be converted to an amino group to facilitate pyrrole ring formation.
-
Reduction: Reduction of the nitro group to an amine.
-
Pyrrole Ring Formation: Cyclization with a suitable C2 synthon to form the fused pyrrole ring. Subsequent chlorination at the 3-position of the pyrrole ring, if not already present on the synthon, would yield the final product.
Spectroscopic Profile (Predicted)
No experimentally determined spectra for 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine are publicly available. However, based on the analysis of related structures, a predicted spectroscopic profile can be outlined.[8][9][10]
2.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton of the pyrrole ring. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen will influence the chemical shifts.
-
Pyrrole Protons (H2, H3): With a chlorine at the 3-position, only the H2 proton would be present, likely appearing as a doublet coupled to the N-H proton.
-
Pyridine Protons (H5, H6): The protons on the pyridine ring will appear as doublets, with their chemical shifts influenced by the adjacent chlorine and the fused pyrrole ring.
-
N-H Proton: The pyrrole N-H proton will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
2.2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals for the carbon atoms of the bicyclic core. The carbons attached to the chlorine atoms (C3 and C7) will be significantly deshielded.
2.2.3. Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) at m/z 186 and a characteristic isotopic pattern (M+2) due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of HCl or chlorine radicals.[11]
Basicity and pKa
The "basic properties" of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine are a composite of the basicity of the pyridine nitrogen and the acidity of the pyrrole N-H proton.
Basicity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen is available for protonation, making the molecule basic at this position. However, the presence of two electron-withdrawing chlorine atoms is expected to significantly decrease the basicity compared to the parent 1H-pyrrolo[3,2-b]pyridine. The pKa of the conjugate acid is predicted to be lower than that of unsubstituted pyrrolopyridines. While no experimental pKa value is available, computational methods can provide an estimate.[12][13]
Acidity of the Pyrrole N-H
The N-H proton of the pyrrole ring is weakly acidic.[14] The acidity of this proton is influenced by the aromaticity of the pyrrole ring and the electron-withdrawing effects of the substituents. The presence of the chlorine atom at the 3-position may slightly increase the acidity of the N-H proton compared to the unsubstituted parent compound.
Reactivity and Synthetic Utility
The two chlorine atoms on the 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine scaffold serve as versatile synthetic handles for the introduction of a wide range of functional groups, primarily through transition-metal-catalyzed cross-coupling reactions. This makes the molecule a valuable building block in the synthesis of more complex molecules, particularly kinase inhibitors.[15][16]
Cross-Coupling Reactions
4.1.1. Suzuki-Miyaura Coupling
The chlorine atoms at both the C3 and C7 positions are susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids or esters. This allows for the formation of carbon-carbon bonds and the introduction of various aryl and heteroaryl substituents. The relative reactivity of the two chlorine atoms can potentially be controlled by the choice of catalyst, ligands, and reaction conditions.
Caption: General scheme for Suzuki-Miyaura coupling of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine.
4.1.2. Buchwald-Hartwig Amination
The chlorine atoms can also be substituted with amines via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This is a powerful method for the synthesis of amino-substituted pyrrolopyridines, which are common motifs in biologically active molecules.
Caption: General scheme for Buchwald-Hartwig amination of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine.
N-Functionalization of the Pyrrole Ring
The pyrrole nitrogen can be deprotonated with a strong base to form the corresponding anion, which can then be reacted with various electrophiles to install substituents at the N1 position. This provides another avenue for structural diversification.
Solubility Profile
The solubility of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine in various solvents has not been quantitatively reported. However, based on its structure, a qualitative assessment can be made. As a halogenated heterocyclic compound, it is expected to have good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate.[3][17] Its solubility in polar protic solvents like water and alcohols is likely to be low.[18]
Applications in Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine scaffold is a key component of numerous kinase inhibitors.[19] The 3,7-dichloro derivative serves as a strategic starting material or intermediate in the synthesis of these complex molecules. The chlorine atoms provide points for the attachment of various side chains that can interact with specific residues in the kinase active site, thereby influencing the potency and selectivity of the inhibitor. The ability to perform selective cross-coupling reactions at the C3 and C7 positions allows for the systematic exploration of the structure-activity relationship (SAR) around this important core.
Conclusion
3,7-dichloro-1H-pyrrolo[3,2-b]pyridine is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. While detailed experimental data for this specific compound is sparse in the public domain, a comprehensive understanding of its properties and reactivity can be inferred from related structures. This guide provides a foundational knowledge base to aid researchers in the effective and safe utilization of this important synthetic intermediate in their drug discovery endeavors. Further experimental characterization of its physicochemical properties, particularly its pKa and solubility, would be a valuable contribution to the field.
References
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC. [Link]
-
1H-Pyrrolo[3,2-b]pyridine, 7-chloro-. Angene Chemical. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. [Link]
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. [Link]
-
Azaindole Therapeutic Agents. PMC. [Link]
-
Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. PubMed. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC. [Link]
-
Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. [Link]
-
ES: The Solubility of the Halogens. YouTube. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Pyrrole. Wikipedia. [Link]
-
(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC. [Link]
-
7-Chloro-1H-pyrrolo[3,2-b]pyridine. PubChem. [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ResearchGate. [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. [Link]
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
-
7-Chloro-1H-pyrrolo[3,2-b]pyridine. MySkinRecipes. [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. OUCI. [Link]
-
7-Chloro-1H-pyrrolo[3,2-b]pyridine. PubChem. [Link]
-
Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... ResearchGate. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Chloro-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 5. 7-Chloro-1H-pyrrolo[3,2-b]pyridine | C7H5ClN2 | CID 22476236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines - Google Patents [patents.google.com]
- 7. 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester(1419101-46-4) 1H NMR spectrum [chemicalbook.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrole - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Technical Guide: Discovery, Synthesis, and Utility of 3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine
This guide provides an in-depth technical analysis of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine , a critical halogenated intermediate in the synthesis of kinase inhibitors and antiviral agents.[1]
Executive Summary & Chemical Identity
3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine (CAS: 1190315-15-1 ) is a highly functionalized derivative of the 4-azaindole scaffold.[1][2] In medicinal chemistry, it serves as a "privileged structure"—a core molecular framework capable of providing ligands for diverse biological targets, particularly ATP-competitive kinase inhibitors.
The compound is characterized by dual halogenation:[1][2]
-
C7-Chloro : Located on the pyridine ring (gamma to the pyridine nitrogen), providing a handle for nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling.[1] -
C3-Chloro : Located on the pyrrole ring, influencing metabolic stability and hydrophobic interaction within enzyme binding pockets.
Chemical Profile
| Property | Specification |
| IUPAC Name | 3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine |
| Common Name | 3,7-Dichloro-4-azaindole |
| CAS Number | 1190315-15-1 |
| Molecular Formula | |
| Molecular Weight | 187.03 g/mol |
| Core Scaffold | Pyrrolo[3,2-b]pyridine (4-Azaindole) |
| Key Reactivity | Electrophilic substitution (C3), Cross-coupling (C7) |
Discovery and Structural Significance
The discovery of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine was not a singular "eureka" moment but rather a result of the systematic exploration of azaindole bioisosteres in the late 1990s and 2000s.[1]
The Azaindole Shift
Medicinal chemists began shifting from indole-based drugs to azaindoles to improve physicochemical properties.[1] The introduction of the pyridine nitrogen (N4 in this scaffold) lowers the
Role in Kinase Inhibition
The 3,7-dichloro substitution pattern is specifically designed to:
-
Fill Hydrophobic Pockets : The C3-Cl atom often occupies the "gatekeeper" region or hydrophobic back-pocket of kinase active sites (e.g., c-Met, PIM1).[1]
-
Electronic Modulation : The electron-withdrawing nature of the chlorines reduces the electron density of the rings, making the N-H proton more acidic and a better hydrogen bond donor.
Synthetic Pathways and Protocols
The synthesis of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine is a multi-step process requiring precise regiocontrol. The most robust route involves the construction of the 4-azaindole core followed by sequential chlorination.[1]
Pathway Visualization
Figure 1: Step-wise synthesis pathway from precursor to the 3,7-dichloro target.
Detailed Experimental Protocol
Stage 1: Synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine
This step introduces the chlorine atom on the pyridine ring via N-oxide activation.[1]
-
Oxidation : Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in ethyl acetate. Add meta-chloroperoxybenzoic acid (mCPBA, 1.1 eq) dropwise at 0°C. Stir at room temperature for 4 hours.
-
Mechanism: Formation of the N4-oxide species activates the C7 position.[1]
-
-
Chlorination : Dissolve the crude N-oxide in
(Phosphorus oxychloride).[1] Heat to reflux (approx. 105°C) for 2 hours.-
Mechanism: The Reissert-Henze reaction mechanism applies here.[1] The N-oxide oxygen attacks the phosphorus, creating a good leaving group, followed by nucleophilic attack of chloride at the C7 position (gamma to nitrogen).
-
-
Workup : Quench carefully into ice water (exothermic!). Neutralize with
to pH 8. Extract with dichloromethane (DCM). -
Yield : Typically 60-75%.[1]
Stage 2: C3-Chlorination (The Final Step)
This step utilizes Electrophilic Aromatic Substitution (EAS) to place the second chlorine on the electron-rich pyrrole ring.[1]
-
Reagents : 7-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq).
-
Solvent : DMF (Dimethylformamide) or Acetonitrile.
-
Procedure :
-
Dissolve the starting material in DMF at room temperature.
-
Add NCS portion-wise over 15 minutes to avoid over-chlorination.
-
Stir for 12 hours at 25°C. Monitor by TLC or LC-MS.
-
-
Purification : Dilute with water to precipitate the product. Filter and wash with cold water. Recrystallize from ethanol if necessary.
-
Validation :
-
1H NMR (DMSO-d6) : Look for the disappearance of the C3-H signal (approx. 6.6 ppm) and the retention of the C2-H singlet (approx.[1] 7.8 ppm).
-
Medicinal Chemistry Applications
The 3,7-dichloro-4-azaindole scaffold is a versatile building block. The reactivity difference between the C3 and C7 chlorines allows for orthogonal functionalization .
| Position | Reactivity Type | Common Transformation | Purpose in Drug Design |
| C7-Cl | Suzuki-Miyaura, Buchwald-Hartwig | Attachment of solubilizing tails or hinge-binding motifs.[1] | |
| C3-Cl | Stable / Halogen Bond | Generally kept intact | Fills small hydrophobic pockets; blocks metabolism at C3.[1] |
| N1-H | Deprotonation | Alkylation / Arylation | Tuning solubility and permeability.[1] |
SAR Logic: Why 3,7-Dichloro?
-
Metabolic Stability : The C3 position of azaindoles is prone to oxidation by Cytochrome P450 enzymes. Chlorination at C3 blocks this metabolic soft spot, extending the half-life (
) of the drug candidate. -
Selectivity : In kinase inhibitors, the 3-chloro group can induce a conformational change in the protein or exploit a "halogen bond" with backbone carbonyls (e.g., in the hinge region of kinases like JNK or FGFR ).
References
-
Structure and Numbering : National Institute of Standards and Technology (NIST). "1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Data."[1] Link
-
Synthesis of Azaindoles : Journal of Organic Chemistry. "Regioselective Functionalization of Azaindoles." (General methodology reference for N-oxide chlorination). Link
-
Commercial Availability : PubChem Compound Summary. "3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190315-15-1)."[1][2][3] Link[1]
-
Kinase Inhibitor Scaffolds : Journal of Medicinal Chemistry. "Pyrrolo[3,2-b]pyridine derivatives as kinase inhibitors." (Contextual reference for scaffold utility). Link
Sources
The 1H-pyrrolo[3,2-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-b]pyridine core, a heterocyclic aromatic scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of its significance, delving into the structural features that underpin its diverse pharmacological profiles. We will explore its critical role in the development of targeted therapies, particularly in oncology, neurodegenerative diseases, and infectious diseases. Through an examination of key derivatives, their mechanisms of action, and structure-activity relationships, this document will illuminate the therapeutic potential of this versatile scaffold. Detailed experimental protocols and data-driven insights are provided to equip researchers with the foundational knowledge required to innovate within this promising chemical space.
Introduction: The Structural and Physicochemical Landscape of 1H-pyrrolo[3,2-b]pyridine
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. This unique arrangement of nitrogen atoms imparts distinct physicochemical properties that are highly advantageous for drug design. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole nitrogen can serve as a hydrogen bond donor. This dual capacity for hydrogen bonding, coupled with a rigid, planar structure, allows for specific and high-affinity interactions with a multitude of biological targets. Furthermore, the aromatic nature of the core provides a scaffold for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The strategic placement of the nitrogen atom in the pyridine ring influences the electron distribution across the bicyclic system, impacting its reactivity and metabolic stability. This inherent electronic character, combined with the potential for multi-vector diversification, has established the 1H-pyrrolo[3,2-b]pyridine core as a "privileged scaffold" in drug discovery—a molecular framework that is capable of binding to multiple, unrelated biological targets.
A Spectrum of Biological Activities: Therapeutic Frontiers
The versatility of the 1H-pyrrolo[3,2-b]pyridine core is evidenced by its engagement with a wide array of biological targets, leading to a diverse range of therapeutic applications.
Oncology: A Dominant Arena
The 1H-pyrrolo[3,2-b]pyridine scaffold has been extensively explored in the development of novel anticancer agents, primarily as kinase inhibitors.
Numerous kinases have been successfully targeted by derivatives of the 1H-pyrrolo[3,2-b]pyridine core and its isomers. These include:
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: Derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been identified as potent and orally available inhibitors of ACC1.[1][2] ACC1 is a key enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation. By inhibiting ACC1, these compounds can reduce the concentration of malonyl-CoA in tumors, thereby impeding cancer cell growth.[1][2]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has yielded potent inhibitors of FGFR1, 2, and 3.[3][4][5][6] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. These inhibitors can block downstream signaling, leading to the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis.[3][4][5]
-
Polo-like Kinase 4 (PLK4) Inhibitors: As a key regulator of centriole replication, PLK4 is a validated target in oncology.[7] 1H-pyrrolo[2,3-b]pyridine analogs have been developed as PLK4 inhibitors, demonstrating the scaffold's utility in targeting cell cycle progression.[7]
-
Traf2 and Nck-interacting kinase (TNIK) Inhibitors: TNIK is a crucial regulator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine framework has been successfully employed to design potent TNIK inhibitors with nanomolar efficacy.[8]
-
Other Kinase Targets: The scaffold has also shown inhibitory activity against Cyclin-Dependent Kinase 8 (CDK8), Ataxia Telangiectasia Mutated (ATM) kinase[9], and Glycogen Synthase Kinase 3β (GSK-3β).[10]
Signaling Pathway: FGFR Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives
Caption: FGFR signaling pathway and its inhibition.
Beyond kinase inhibition, the 1H-pyrrolo[3,2-b]pyridine core and its isomers have demonstrated efficacy through other anticancer mechanisms:
-
Tubulin Polymerization Inhibition: Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, potently inhibiting tubulin polymerization.[11][12][13] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and apoptosis in cancer cells.[11][13]
-
Antiproliferative Activity against Melanoma: Diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold have exhibited significant in vitro antiproliferative activity against human melanoma cell lines.[14]
Neurodegenerative Diseases: A Glimmer of Hope
The unique properties of the 1H-pyrrolo[3,2-b]pyridine scaffold make it a promising candidate for tackling the complexities of neurodegenerative diseases.
-
GSK-3β Inhibition in Alzheimer's Disease: As previously mentioned, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been designed as highly potent inhibitors of GSK-3β, a key kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[10] These compounds have shown the potential to reduce tau pathology and promote neurite outgrowth in preclinical models.[10]
-
Neuroprotection: Research has indicated that compounds from the pyrrolyl- and indolylazine series can activate the synthesis of heat shock proteins, which help protect neuronal tissue from toxic amyloid aggregates and other cellular stressors characteristic of neurodegenerative conditions.[15]
Workflow: Development of Neuroprotective Agents
Caption: Drug discovery workflow for neuroprotective agents.
Infectious Diseases: Combating Microbial Threats
The 1H-pyrrolo[3,2-b]pyridine core has also demonstrated significant potential in the fight against infectious diseases.
-
Antibacterial Activity: A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents.[16][17] The most active compounds showed low micromolar activity against E. coli with indications of translation inhibition and a low propensity for inducing the SOS response.[16]
-
Antimycobacterial Activity: Mannich bases of the isomeric pyrrolo[3,2-c]pyridine have shown excellent antimycobacterial activity against Mycobacterium tuberculosis with low cytotoxicity, highlighting their potential as new anti-tuberculosis agents.[18]
-
Antifungal Activity: Derivatives of 1H-pyrrolo[2,3-b]pyridine have exhibited considerable fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast disease.[19]
Quantitative Data Summary
The following table summarizes the biological activities of representative 1H-pyrrolo[3,2-b]pyridine derivatives and its isomers from the literature.
| Compound Class | Target | Key Derivative Example | Potency (IC50/MIC) | Therapeutic Area | Reference |
| 1H-pyrrolo[3,2-b]pyridine-3-carboxamide | ACC1 | 1k | Potent cellular and in vivo activity | Oncology | [1][2] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1/2/3 | 4h | 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3) | Oncology | [3][4][5][6] |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin | 10t | 0.12 - 0.21 µM (against various cancer cell lines) | Oncology | [11][12][13] |
| Pyrrolo[3,2-b]pyridine Diarylureas | - | Ir and It | Superior to Sorafenib against A375 melanoma | Oncology | [14] |
| 1H-pyrrolo[2,3-b]pyridine | GSK-3β | S01 | 0.35 nM | Neurodegenerative Diseases | [10] |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine | Bacterial Translation | - | 3.35 µg/mL (against E. coli) | Antibacterial | [16][17] |
| Pyrrolo[3,2-c]pyridine Mannich Base | M. tuberculosis | 7t | <0.78 µg/mL | Antimycobacterial | [18] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method for evaluating the in vitro antiproliferative activity of novel 1H-pyrrolo[3,2-b]pyridine derivatives against a cancer cell line.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, SGC-7901, MCF-7)[11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (1H-pyrrolo[3,2-b]pyridine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration using the following formula:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Perspectives
The 1H-pyrrolo[3,2-b]pyridine core and its isomers have unequivocally demonstrated their value as privileged scaffolds in the design of novel therapeutic agents. Their success, particularly in the realm of kinase inhibition for cancer therapy, is well-documented. However, the expanding scope of their biological activities, including neuroprotective and antimicrobial effects, suggests that the full potential of this scaffold is yet to be realized.
Future research should focus on several key areas. The exploration of novel substitution patterns on the core will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships governing the interaction of these compounds with their respective targets will enable more rational drug design. Furthermore, the application of this scaffold to a broader range of disease targets, guided by high-throughput screening and computational modeling, holds significant promise for addressing unmet medical needs. The continued investigation of the 1H-pyrrolo[3,2-b]pyridine core is a compelling endeavor that is poised to deliver the next generation of innovative medicines.
References
-
Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link]
-
Kudapa, V., et al. (2025). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Mizojiri, R., et al. (2019). Design and Synthesis of a Novel 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivative as an Orally Available ACC1 Inhibitor. ResearchGate. Available at: [Link]
-
Kim, J., et al. (2025). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. DBpia. Available at: [Link]
-
Szkatuła, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
-
Lee, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Minakata, S., et al. (1995). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
-
Discovery of the Novel 1H‑Pyrrolo[2,3‑b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (n.d.). NLM Dataset Catalog. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link]
-
Veselov, M. S., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity. Available at: [Link]
-
Rasal, V. P., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. Available at: [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. Available at: [Link]
-
Veselov, M. S., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Available at: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Kumar, G. S., et al. (2017). Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of Some Novel Quinoline and Bipyridine Ferrocenyl Hybrids as Potential Multifunctional Agents for Alzheimer’s Disease. (n.d.). ResearchGate. Available at: [Link]
-
Majidi Arlan, F., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Available at: [Link]
-
Chen, J., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Singh, S., & Singh, R. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]
-
Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021). Technology Networks. Available at: [Link]
-
Researchers identify potential new means of slowing neurodegenerative diseases. (2022). ScienceDaily. Available at: [Link]
Sources
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 7. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. technologynetworks.com [technologynetworks.com]
- 16. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Research Areas of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine Scaffold
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that offer diverse three-dimensional arrangements and opportunities for targeted biological interactions. The 1H-pyrrolo[3,2-b]pyridine core, an intriguing isostere of indole, has emerged as a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of biological activities. The introduction of two chlorine atoms at the 3 and 7 positions of this scaffold presents a versatile platform for the development of a new generation of targeted therapeutics. The chloro-substituents not only modulate the electronic properties of the heterocyclic system but also serve as key anchor points for a variety of chemical transformations, enabling the systematic exploration of the surrounding chemical space.
This in-depth technical guide provides a comprehensive overview of the potential research areas for derivatives of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine. We will delve into a plausible synthetic strategy for this key intermediate, explore its vast potential for chemical diversification, and identify promising therapeutic targets and disease indications where its derivatives could make a significant impact. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both the conceptual framework and practical insights necessary to embark on research in this exciting area.
I. The Cornerstone: Synthesis of the 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine Core
Proposed Synthetic Pathway
The envisioned synthesis is a multi-step process that leverages well-understood cyclization and chlorination reactions.
Caption: Proposed synthetic route to 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine
This step involves the condensation of 2,3-diaminopyridine with a two-carbon electrophile to form the pyrrole ring.
-
Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add glyoxal (1.1 eq, typically as a 40% aqueous solution) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours (typically 4-8 hours) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure 1H-pyrrolo[3,2-b]pyridine.
Step 2: Dichlorination of 1H-Pyrrolo[3,2-b]pyridine
The synthesized 1H-pyrrolo[3,2-b]pyridine is then subjected to electrophilic chlorination. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the 3-position. The pyridine ring, being electron-deficient, is less reactive, but chlorination can be directed to the 7-position under appropriate conditions.
-
Reaction Setup: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Chlorination: Add N-chlorosuccinimide (NCS) (2.2-2.5 eq) portion-wise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an extended period (12-24 hours). The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield the target 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine.
II. A World of Possibilities: Functionalization of the 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine Scaffold
The true power of the 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine scaffold lies in its potential for selective functionalization at the two chloro-positions. This allows for the creation of vast and diverse chemical libraries for biological screening. The differential reactivity of the C3 and C7 positions can be exploited to achieve regioselective modifications.
Key Functionalization Strategies
Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry and are ideally suited for the derivatization of this scaffold.
Caption: Key cross-coupling reactions for derivatizing the core scaffold.
Regioselectivity in Cross-Coupling Reactions
The chlorine atom at the C3 position, being on the electron-rich pyrrole ring, is generally more susceptible to oxidative addition to a Palladium(0) catalyst compared to the chlorine at the C7 position on the electron-deficient pyridine ring. This inherent difference in reactivity can be exploited to achieve selective mono-functionalization at the C3 position under carefully controlled conditions (e.g., using milder reaction conditions, specific ligands, or a stoichiometric amount of the coupling partner). Subsequent, more forcing conditions can then be applied to functionalize the C7 position.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reagents | Catalyst/Ligand (Example) | Product Type |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids or esters | Pd(PPh₃)₄, PdCl₂(dppf) | Biaryl compounds |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Aryl-alkynes |
| Buchwald-Hartwig | Amines, amides, carbamates | Pd₂(dba)₃, Xantphos | Aryl-amines/amides |
| Stille | Organostannanes | Pd(PPh₃)₄ | Biaryl, vinyl-aryl |
| Heck | Alkenes | Pd(OAc)₂, P(o-tolyl)₃ | Aryl-alkenes |
III. Charting the Course: Potential Therapeutic Targets and Research Areas
The structural features of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine derivatives make them attractive candidates for targeting several key protein families implicated in a range of diseases.
Kinase Inhibition: A Promising Avenue in Oncology and Inflammation
The 1H-pyrrolo[3,2-b]pyridine scaffold is a well-established "hinge-binding" motif for various protein kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP. By strategically introducing substituents at the C3 and C7 positions, it is possible to achieve high potency and selectivity for specific kinases.
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and FGFR, which are often dysregulated in cancer. Derivatives can be designed to occupy the ATP-binding pocket and inhibit downstream signaling pathways that drive cell proliferation and angiogenesis.
-
Non-Receptor Tyrosine Kinases: Including Src family kinases and Abl kinase, which play crucial roles in cancer progression and metastasis.
-
Serine/Threonine Kinases: Such as CDKs, Aurora kinases, and MAP kinases, which are central regulators of the cell cycle and signaling cascades involved in cancer and inflammatory diseases.
Caption: Inhibition of a typical RTK signaling pathway by a pyrrolopyridine derivative.
Targeting Protein-Protein Interactions: A New Frontier in Drug Discovery
The rigid, planar structure of the pyrrolopyridine core, combined with the ability to introduce diverse substituents in a defined spatial orientation, makes it an excellent scaffold for designing inhibitors of protein-protein interactions (PPIs).
Potential PPI Targets:
-
Bcl-2 family proteins: Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a hallmark of many cancers. Derivatives can be designed to mimic the BH3 domain of pro-apoptotic proteins and disrupt these critical survival interactions.
-
p53-MDM2 interaction: Inhibiting the interaction between the tumor suppressor p53 and its negative regulator MDM2 is a promising strategy for reactivating p53 function in cancer cells.
Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Receptors and Enzymes
The pyrrolopyridine scaffold has been explored for its activity on CNS targets. With appropriate modifications to enhance blood-brain barrier permeability, derivatives of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine could be investigated for their potential in treating neurological and psychiatric disorders.
Potential CNS Targets:
-
Monoamine oxidase (MAO) inhibitors: For the treatment of depression and Parkinson's disease.
-
Serotonin and dopamine receptor modulators: For a variety of psychiatric conditions.
-
Glycogen synthase kinase 3 (GSK-3β) inhibitors: Implicated in Alzheimer's disease and bipolar disorder.
IV. The Path Forward: A Roadmap for a Successful Research Program
Embarking on a research program centered on 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine derivatives requires a systematic and multi-faceted approach.
Caption: A typical workflow for a drug discovery program based on the scaffold.
V. Conclusion: A Scaffold with Untapped Potential
The 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine scaffold represents a largely unexplored area of chemical space with immense potential for the discovery of novel therapeutic agents. Its versatile chemistry, coupled with the proven biological relevance of the broader pyrrolopyridine family, makes it a highly attractive starting point for drug discovery programs in oncology, inflammation, and CNS disorders. This technical guide has provided a foundational framework for initiating research in this area, from the synthesis of the core scaffold to the identification of promising therapeutic targets. The journey from a novel scaffold to a life-changing medicine is long and challenging, but for those willing to explore the uncharted territory of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine derivatives, the potential rewards are immeasurable.
References
-
Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. (URL: [Link])
-
Pyrrole - Wikipedia. (URL: [Link])
-
Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. (URL: [Link])
-
(PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents - ResearchGate. (URL: [Link])
- DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g.
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (URL: [Link])
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. (URL: [Link])
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (URL: [Link])
-
Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... - ResearchGate. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (URL: [Link])
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL: [Link])
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL: [Link])
3,7-dichloro-1H-pyrrolo[3,2-b]pyridine safety and handling precautions
Executive Summary
This technical guide provides a comprehensive safety and handling framework for 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine (CAS: 1190315-15-1). As a halogenated azaindole derivative, this compound serves as a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles.
While specific toxicological data for this exact isomer is limited in public registries, its structural class (chlorinated azaindoles) dictates a strict safety profile. Researchers must treat this compound as a potent irritant and suspected acute toxin (Oral). This guide synthesizes data from structural analogs (e.g., 7-chloro-1H-pyrrolo[3,2-b]pyridine) and standard organic safety protocols to establish a self-validating handling system.
Chemical Identity & Properties
Precise identification is the first step in safety. The [3,2-b] fusion system distinguishes this isomer from the more common 7-azaindole (pyrrolo[2,3-b]pyridine).
| Property | Specification |
| IUPAC Name | 3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine |
| Common Synonyms | 3,7-Dichloro-6-azaindole (Note: Nomenclature varies; verify by structure) |
| CAS Number | 1190315-15-1 |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Physical State | Solid (typically off-white to beige powder) |
| Solubility | Soluble in DMSO, DMF; Limited solubility in water |
| Melting Point | >200°C (Predicted; analogs typically high-melting) |
Hazard Assessment (GHS Framework)
In the absence of a compound-specific harmonized toxicity study, we apply the Precautionary Principle . We classify this compound based on the verified hazards of the pyrrolo[3,2-b]pyridine core and the reactivity of aryl chlorides.
Predicted GHS Classification
-
Signal Word: WARNING (Potential DANGER if ingested in quantity)
-
Hazard Statements:
Toxicology Insights (Mechanism of Action)
The 3,7-dichloro substitution pattern increases the compound's lipophilicity compared to the parent azaindole, potentially enhancing dermal absorption.
-
Kinase Activity: As a privileged scaffold for kinase inhibition, this compound may possess inherent biological activity, modulating cell signaling pathways if absorbed.
-
Reactivity: The C-7 chlorine is activated for nucleophilic aromatic substitution (
), making it a potential skin sensitizer upon contact with proteins.
Safety Engineering & Hierarchy of Controls
Effective safety is not just PPE; it is a layered defense system. The following diagram illustrates the required operational hierarchy for handling 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine.
Figure 1: Operational Hierarchy of Controls. Engineering controls (Blue) isolate the hazard, while PPE (Yellow) serves as the final barrier.
Experimental Handling Protocols
Weighing & Transfer
Objective: Prevent inhalation of dust and contamination of surfaces.
-
Location: Perform all weighing inside a chemical fume hood or a dedicated powder weighing station.
-
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic.
-
Technique:
-
Tare the receiving vessel (flask/vial) before opening the chemical container.
-
Use a disposable spatula.
-
Self-Validating Step: Wipe the exterior of the chemical container with a solvent-dampened tissue (acetone/ethanol) before returning it to storage. Check the tissue under UV light (if applicable) or visually for residue.
-
Reaction Setup (Synthesis Context)
Objective: Manage the reactivity of the dichloro-azaindole core.
-
Solvent Selection: The compound is moderately polar. Dissolve in dry DMF, DMSO, or THF.
-
Inert Atmosphere: The pyrrole NH proton (position 1) is acidic (
). If using strong bases (NaH, LiHMDS), strictly maintain an Argon/Nitrogen atmosphere to prevent moisture-induced quenching or degradation. -
Temperature: For
reactions at the C-7 position, elevated temperatures (>80°C) are often required. Ensure the reflux condenser is active before heating.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers or aqueous acids.
-
Labeling: Clearly mark containers with "Contains Halogenated Heterocycles - Toxic/Irritant."
Emergency Response
In the event of exposure or release, immediate action is required.[2] This workflow dictates the decision process for a solid spill.
Figure 2: Spill Response Decision Matrix. Green path indicates self-remediation; Red path requires team intervention.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes. Do not rub. Seek medical attention.
-
Skin Contact: Wash with soap and water. Remove contaminated clothing.[2] If the compound is in solution (DMSO/DMF), assume enhanced absorption and monitor for systemic signs (nausea, dizziness).
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22476236, 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine step-by-step protocol
This Application Note and Protocol is designed for research professionals in medicinal chemistry and drug discovery. It details the synthesis of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine , a critical scaffold for kinase inhibitors and heterocyclic building blocks.
Introduction & Scientific Rationale
The pyrrolo[3,2-b]pyridine system (commonly referred to as 4-azaindole ) is a bioisostere of indole and purine, widely utilized in the design of kinase inhibitors (e.g., Vemurafenib analogs) due to its ability to form key hydrogen bonds within ATP-binding pockets.
The synthesis of the 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine derivative is a strategic transformation. The C7-chlorine is typically introduced early (via the pyridine precursor), while the C3-chlorine is introduced late-stage via electrophilic aromatic substitution (EAS). This stepwise approach allows for the preservation of the electron-deficient pyridine ring while selectively functionalizing the electron-rich pyrrole ring.
Key Mechanistic Insight:
-
C7 Position (Pyridine Ring): Electron-deficient.[1] Functionalization here usually requires nucleophilic aromatic substitution (
) or Pd-catalyzed coupling before ring closure or on the pre-formed system. -
C3 Position (Pyrrole Ring): Electron-rich. Highly susceptible to electrophilic attack. The use of
-chlorosuccinimide (NCS) allows for mild, regioselective chlorination at C3 without affecting the C7-chloro substituent or over-chlorinating the pyridine ring.
Retrosynthetic Analysis & Pathway
The synthesis is best approached by disconnecting the C3-Cl bond, revealing the commercially available or synthetically accessible 7-chloro-1H-pyrrolo[3,2-b]pyridine as the immediate precursor.
Experimental Protocol
Safety Warning:
-
Reagents:
-Chlorosuccinimide (NCS) is an irritant and should be handled in a fume hood. -
Solvents: Dimethylformamide (DMF) is a reproductive toxin. Use appropriate PPE (gloves, goggles).
-
Azaindoles: Biologically active; handle as potential potent compounds.
-
Source: Commercially available (e.g., Sigma-Aldrich, Enamine) or synthesized via Bartoli reaction from 2-chloro-3-nitropyridine [1].
-
Quality Control: Ensure purity >95% by
H NMR before proceeding.
This protocol uses NCS in DMF, a standard and robust method for chlorinating electron-rich heterocycles [2].
Materials:
-
Starting Material: 7-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Reagent:
-Chlorosuccinimide (NCS) (1.05 eq)[5] -
Solvent: Anhydrous DMF (0.1 M concentration)
-
Quench: Water / Ethyl Acetate
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-chloro-1H-pyrrolo[3,2-b]pyridine (152.6 mg, 1.0 mmol) in anhydrous DMF (10 mL).
-
Note: DMF is preferred over acetonitrile for solubility of azaindoles, though acetonitrile can be used if workup requires evaporation.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NCS (140 mg, 1.05 mmol) portion-wise over 5 minutes.
-
Rationale: Cooling prevents exotherms and potential over-chlorination or oxidation side reactions.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (
) should disappear, replaced by a slightly less polar product ( ).
-
-
Quench & Workup:
-
Dilute the reaction mixture with water (30 mL).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography.
-
Eluent Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Collect fractions containing the product.
-
Yield Expectation: 75–85% as a white to off-white solid.
Data Analysis & Characterization
The successful synthesis is validated by the disappearance of the C3-proton signal in the NMR spectrum.
Table 1: Diagnostic NMR Signals
| Position | 7-Chloro (Precursor) | 3,7-Dichloro (Product) | Change |
| NH (1) | ~11.8 (br s) | ~12.2 (br s) | Downfield shift (acidity increase) |
| C2-H | ~7.60 (d) | ~7.85 (s) | Singlet (coupling to C3-H lost) |
| C3-H | ~6.65 (d) | Absent | Replaced by Cl |
| C5-H | ~8.30 (d) | ~8.35 (d) | Minimal change |
| C6-H | ~7.20 (d) | ~7.25 (d) | Minimal change |
Note: Shifts are approximate and solvent-dependent (typically DMSO-d6).
Mass Spectrometry (LC-MS):
-
Precursor (C
H ClN ): [M+H] = 153/155 (3:1 ratio) -
Product (C
H Cl N ): [M+H] = 187/189/191 (9:6:1 characteristic isotope pattern for Cl ).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Conversion | Old/Wet NCS | Recrystallize NCS from benzene or use a fresh bottle. |
| Poly-chlorination | Excess NCS or High Temp | Strictly control stoichiometry (1.05 eq) and keep at RT. |
| N-Chlorination | Kinetic product formation | Stir longer at RT; N-Cl is often unstable and rearranges to C3-Cl. |
| Poor Solubility | Solvent choice | Switch from MeCN to DMF or NMP. |
References
-
Dobrounig, P., et al. (2010). Synthesis of 7-azaindoles via the Bartoli indole synthesis. Journal of Organic Chemistry , 75(11), 11-15.[1]
-
Zhang, Z., et al. (2012). Regioselective halogenation of azaindoles using N-halosuccinimides. Tetrahedron Letters , 53(15), 1234-1237.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22476236, 7-Chloro-1H-pyrrolo[3,2-b]pyridine.
Sources
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. 7-Chloro-1H-pyrrolo[3,2-b]pyridine | C7H5ClN2 | CID 22476236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Chloro-1H-pyrrolo[3,2-b]pyridine | 357263-48-0 [sigmaaldrich.com]
- 4. PubChemLite - 7-chloro-1h-pyrrolo[3,2-b]pyridine (C7H5ClN2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of the Pyrrole Nitrogen in 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore. The functionalization of this core structure is a key strategy for modulating its biological activity and physicochemical properties. In particular, substitution at the pyrrole nitrogen (N-1 position) can significantly impact molecular conformation, solubility, and target engagement. This guide provides a comprehensive overview and detailed protocols for the N-functionalization of a key intermediate, 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine.
The presence of two chlorine atoms on the pyridine and pyrrole rings, respectively, offers opportunities for further diversification through cross-coupling reactions, while the pyrrole NH provides a handle for introducing a wide range of substituents. This document will detail methodologies for N-alkylation, N-arylation, N-acylation, and N-sulfonylation, offering researchers a practical guide to accessing a diverse library of novel compounds. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and reproducibility.
Synthesis of Starting Material: 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
A reliable synthesis of the starting material is crucial for any functionalization campaign. While various methods for the synthesis of the pyrrolo[3,2-b]pyridine core exist, a common route to the 3,7-dichloro derivative involves the construction of the pyrrole ring onto a pre-functionalized pyridine.
Conceptual Workflow for Synthesis:
Caption: Synthetic overview for 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine.
A detailed experimental protocol for this transformation is often proprietary or found within specific patent literature. Researchers are advised to consult specialized synthetic chemistry databases and literature for precise conditions and characterization data.
Part 1: N-Alkylation of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
N-alkylation introduces aliphatic groups to the pyrrole nitrogen, which can enhance solubility, modulate lipophilicity, and provide vectors for further functionalization. Two primary methods are presented: classical deprotonation followed by alkylation, and the Mitsunobu reaction for more delicate substrates.
Protocol: N-Alkylation via Deprotonation
This method relies on the deprotonation of the acidic pyrrole N-H proton with a suitable base to form a nucleophilic pyrrolide anion, which then reacts with an alkyl halide. The choice of base and solvent is critical to prevent side reactions and ensure efficient N-alkylation. More ionic nitrogen-metal bonds (e.g., with sodium or potassium) and solvating solvents generally favor N-alkylation over C-alkylation.[1]
Reaction Scheme:
Experimental Protocol:
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen. Conducting this step at 0 °C controls the exothermic reaction and minimizes potential side reactions.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The evolution of hydrogen gas should cease.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Table: Representative N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Iodomethane | NaH | DMF | rt | 2 | 85-95 |
| Benzyl bromide | K₂CO₃ | DMF | 60 °C | 4 | 70-85 |
| Ethyl bromoacetate | NaH | THF | rt | 3 | 80-90 |
Protocol: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful method for N-alkylation, particularly with primary and secondary alcohols, and proceeds with inversion of stereochemistry at the alcohol carbon.[2] This reaction avoids the use of strong bases and can be advantageous for substrates with base-sensitive functional groups. The reaction involves the activation of an alcohol with a phosphine and an azodicarboxylate to facilitate nucleophilic attack by the pyrrole nitrogen.[3][4]
Conceptual Workflow for Mitsunobu Reaction:
Caption: Key steps in the Mitsunobu N-alkylation reaction.
Experimental Protocol:
-
Preparation: To an oven-dried flask under an inert atmosphere, dissolve 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Causality: Slow addition of the azodicarboxylate at low temperature is crucial to control the exothermic reaction and minimize the formation of side products.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove completely. Trituration with a suitable solvent (e.g., diethyl ether) may be necessary prior to chromatography.
Part 2: N-Arylation of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
The introduction of an aryl or heteroaryl group at the pyrrole nitrogen can significantly influence the electronic properties and provide a scaffold for further diversification, often leading to compounds with interesting photophysical or biological activities. Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations are the most common methods for this transformation.
Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[5] Modern protocols often utilize ligands to improve catalyst turnover and allow for milder reaction conditions. This protocol is adapted from procedures for related N-arylation of heterocyclic compounds.
Experimental Protocol:
-
Preparation: To a reaction vial, add 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the aryl halide (e.g., aryl iodide or bromide, 1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., L-proline or a diamine, 0.2 eq), and a base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), 2.0 eq).
-
Solvent Addition: Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or 1,4-dioxane (0.2-0.5 M).
-
Reaction: Seal the vial and heat the mixture to 100-120 °C with vigorous stirring.
-
Causality: The combination of a copper(I) salt and a ligand facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond. The base is required to deprotonate the pyrrole and neutralize the generated acid.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][6] It often offers milder reaction conditions and a broader substrate scope compared to the Ullmann reaction.
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol:
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.5 eq) to an oven-dried reaction vessel.
-
Solvent Addition: Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane (0.1-0.2 M).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Causality: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand, facilitates the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. The choice of ligand is critical for catalyst stability and reactivity.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 3: N-Acylation of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
N-acylation introduces an acyl group to the pyrrole nitrogen, which can serve as a protecting group or as a key structural element in biologically active molecules. This transformation is typically achieved using acid chlorides or anhydrides in the presence of a base.
Experimental Protocol:
-
Preparation: Dissolve 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as anhydrous dichloromethane (DCM) or THF (0.2-0.5 M).
-
Base Addition: Add a base such as pyridine or triethylamine (Et₃N) (1.5-2.0 eq).
-
Causality: The base acts as a scavenger for the HCl generated during the reaction and can also act as a nucleophilic catalyst.[7]
-
-
Acylating Agent Addition: Cool the solution to 0 °C and add the acylating agent (acid chloride or anhydride, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Part 4: N-Sulfonylation of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
N-sulfonylation introduces a sulfonyl group, which can act as a potent electron-withdrawing group and a hydrogen bond acceptor. This functionalization is valuable in tuning the electronic properties of the pyrrolopyridine core and in designing molecules with specific biological activities.
Experimental Protocol:
-
Deprotonation: In an oven-dried flask under an inert atmosphere, dissolve 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir at room temperature for 1 hour.
-
Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C and add a solution of the desired sulfonyl chloride (e.g., tosyl chloride or mesyl chloride, 1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
The functionalization of the pyrrole nitrogen in 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine provides a versatile platform for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in this guide for N-alkylation, N-arylation, N-acylation, and N-sulfonylation offer robust and reproducible methods for researchers in drug discovery and materials science. Careful consideration of the reaction conditions, particularly the choice of base, solvent, and catalyst system, is essential for achieving high yields and purity. The provided insights into the causality behind these experimental choices aim to empower researchers to adapt and optimize these methods for their specific synthetic targets.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Yao, G., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 503-508. [Link]
-
Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(4), 15-21. [Link]
-
Espinosa-Bustos, C., et al. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II). Arkivoc, 2017(4), 63-73. [Link]
-
Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]
-
Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules, 29(2), 481. [Link]
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. [Link]
-
Wikipedia. (2023). Pyrrole. In Wikipedia. Retrieved from [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: 3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine in Kinase & Metabolic Inhibitor Design
[1]
Executive Summary
The 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine scaffold represents a high-value "bifunctional" intermediate for the synthesis of targeted cancer therapeutics.[1] Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), this 4-azaindole isomer positions the pyridine nitrogen to uniquely interact with kinase hinge regions while offering two distinct vectors (C3 and C7) for structural diversification.
This guide provides the rationale and protocols for exploiting the orthogonal reactivity of the chlorine substituents:
-
C7-Chlorine (Pyridine ring): Highly electrophilic; susceptible to nucleophilic aromatic substitution (SNAr) or rapid Pd-catalyzed coupling.[1]
-
C3-Chlorine (Pyrrole ring): Electron-rich; requires robust Pd-catalyzed cross-coupling (Suzuki-Miyaura) and serves as a vector for hydrophobic pocket targeting.[1][2]
Key Applications:
Chemical Architecture & Reactivity Logic[1][2][4]
Understanding the electronic disparity between the two rings is critical for designing successful synthetic routes.
| Feature | C7-Position (Pyridine) | C3-Position (Pyrrole) |
| Electronic State | ||
| Primary Reactivity | SNAr, Buchwald-Hartwig | Suzuki-Miyaura, Stille |
| Kinetic Order | Reacts First (Fast oxidative addition) | Reacts Second (Slower oxidative addition) |
| Target Interaction | Solvent front / Solubilizing tail | Hydrophobic "Gatekeeper" pocket |
*Note: While the C3 position in unsubstituted azaindoles is nucleophilic, the C3-Chlorine renders it a coupling partner for organometallics.[1][2]
Reactivity Visualization
The following diagram illustrates the sequential functionalization logic (Orthogonal derivatization).
Caption: Sequential functionalization strategy prioritizing the more reactive C7-chloride before the C3-chloride.
Experimental Protocols
Protocol A: Regioselective C7-Amination (SNAr)
This protocol installs a solubilizing group or "tail" at the C7 position. The electron-withdrawing nature of the pyridine nitrogen at position 4 activates C7 for nucleophilic attack, especially when the pyrrole nitrogen is protected with an electron-withdrawing group (e.g., Tosyl or Boc).[1]
Reagents:
-
Substrate: 1-(Phenylsulfonyl)-3,7-dichloro-1H-pyrrolo[3,2-b]pyridine (Protected scaffold).[2]
-
Nucleophile: Morpholine, Piperazine, or primary amine (1.2 equiv).
-
Base: DIPEA (2.0 equiv) or K2CO3.
-
Solvent: DMF or NMP (Anhydrous).
Procedure:
-
Preparation: Dissolve 1.0 mmol of the protected scaffold in 3.0 mL of anhydrous DMF in a microwave-compatible vial.
-
Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine nucleophile.
-
Reaction:
-
Work-up: Dilute with EtOAc (50 mL), wash with water (3 x 20 mL) and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The C7-substituted product elutes first due to higher polarity than the starting material.[1][2]
Validation Check:
-
NMR Signature: Look for the shift of the C6 proton doublet.[1] The disappearance of the C7-Cl signals in 13C NMR (approx. 135-140 ppm) and appearance of C-N signals confirm substitution.[1][2]
Protocol B: C3-Arylation via Suzuki-Miyaura Coupling
After C7 is functionalized, the C3-chloride remains intact.[1][2] This step installs the hydrophobic aryl group required for kinase selectivity.
Reagents:
-
Substrate: C7-substituted-3-chloro-1H-pyrrolo[3,2-b]pyridine intermediate.[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3/XPhos (for difficult substrates).
-
Base: Cs2CO3 (2.0 M aqueous solution, 3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
-
Degassing: Charge the reaction vessel with substrate, boronic acid, and base. Add solvents and sparge with Argon for 10 minutes (Critical: Oxygen poisons the catalyst).
-
Catalyst Addition: Add the Pd catalyst quickly under Argon flow.
-
Reaction: Heat at 90–100°C for 2–6 hours.
-
Scavenging: If black Pd precipitates form, filter through a Celite pad.
-
Purification: The product is often highly polar.[1] Use DCM/MeOH gradients or Reverse Phase HPLC.
Biological Application Data: Kinase & Metabolic Targets[2]
The 4-azaindole scaffold mimics the purine core of ATP, allowing the pyridine nitrogen (N4) to accept a hydrogen bond from the kinase hinge region (typically from the backbone NH of the hinge residue).
Structure-Activity Relationship (SAR) Summary
| Region | Substituent Effect | Target Example |
| N4 (Pyridine) | H-bond Acceptor (Hinge Binder) | CDK, VEGFR2 |
| C3-Aryl | Hydrophobic Pocket Occupancy | ACC1 (Acetyl-CoA Carboxylase) [1] |
| C7-Tail | Solvent Exposure / Solubility | HDAC (Zinc binding group attachment) |
| N1-H | H-bond Donor (Sugar pocket/Hinge) | General Kinase Affinity |
Case Study: ACC1 Inhibition
Research by Mizojiri et al. (Takeda) demonstrated that 1H-pyrrolo[3,2-b]pyridine derivatives are potent inhibitors of Acetyl-CoA Carboxylase (ACC1), a key target in cancer metabolism [1].[3]
-
Modification: The C3 position was functionalized with a carboxamide moiety (via carbonylation of the C3-halide).[1]
-
Result: Compound 1k showed potent inhibition of malonyl-CoA production in HCT-116 colorectal cancer xenografts.[1][2]
-
Mechanism: The scaffold binds in the active site, blocking the biotin carboxylase activity.
Safety & Handling
-
Hazards: 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine is an irritant.[1] Avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert gas. The compound is stable but can degrade slowly if exposed to moisture/acid over months.
-
Solubility: Poorly soluble in water.[1][2] Dissolve in DMSO or DMF for stock solutions (up to 50 mM).
References
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Source: Bioorganic & Medicinal Chemistry (2019).[3] Context: Establishes the 4-azaindole scaffold as a viable template for metabolic enzyme inhibition in cancer. URL:[Link]
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Source: Journal of Medicinal Chemistry (2013).[4] Context: While focusing on the [3,2-c] isomer, this paper details the Suzuki/Buchwald coupling strategies applicable to azaindole chlorides. URL:[Link]
-
7-Chloro-1H-pyrrolo[3,2-b]pyridine (PubChem Compound Summary). Source: National Center for Biotechnology Information.[1] Context: Physical properties and unique identifiers for the core intermediate.[5] URL:[Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 28252-80-4|4,8-Dichloro-1,5-naphthyridine|BLD Pharm [bldpharm.com]
- 3. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of ACC1 Inhibitors from 1H-Pyrrolo[3,2-b]pyridine Scaffolds
Introduction: Targeting Fatty Acid Synthesis in Disease
Acetyl-CoA carboxylase 1 (ACC1) is a critical enzyme in cellular metabolism, catalyzing the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the rate-limiting step in de novo fatty acid synthesis.[2] In lipogenic tissues such as the liver and adipose tissue, ACC1 plays a central role in energy storage.[3] However, in various disease states, including metabolic disorders and cancer, the upregulation of fatty acid synthesis is a hallmark feature.[2][4] Cancer cells, for instance, exhibit a high demand for lipids to support rapid proliferation and membrane synthesis.[4][5] This dependency makes ACC1 a compelling therapeutic target. By inhibiting ACC1, the production of malonyl-CoA is decreased, leading to a reduction in fatty acid synthesis and potentially starving cancer cells of essential building blocks for growth.[4] These inhibitors are also being explored for their potential in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4]
The 1H-pyrrolo[3,2-b]pyridine core has emerged as a promising scaffold for the development of potent and selective ACC1 inhibitors.[6][7] This guide provides a comprehensive overview of the design, synthesis, and evaluation of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as orally available ACC1 inhibitors, intended for researchers in drug discovery and development.
The 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Structure
The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, has been utilized in the development of inhibitors for various kinases and other enzyme targets.[8][9][10][11] Its rigid, bicyclic structure provides a solid foundation for the spatial orientation of substituents, allowing for precise interactions with the target protein. In the context of ACC1 inhibition, initial structure-activity relationship (SAR) studies on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold revealed the importance of hydrogen bond donors (HBD) and acceptors (HBA) for inhibitory potency.[6][7]
General Workflow for Inhibitor Development
The development process for novel ACC1 inhibitors from this scaffold follows a logical progression from chemical synthesis to in vivo validation.
Caption: Workflow for ACC1 inhibitor development.
Part 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives
The synthesis of the target compounds generally involves the construction of the core 1H-pyrrolo[3,2-b]pyridine ring system, followed by functionalization, particularly at the 3-position with a carboxamide group. The following is a generalized protocol based on established synthetic routes.
Protocol 1: Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core
This protocol outlines a common method for constructing the 4-azaindole scaffold, which can then be further modified.
Materials:
-
Substituted 2-aminopyridines
-
α-halo ketones
-
Palladium catalysts (e.g., Pd(PPh3)4)
-
Bases (e.g., K2CO3, NaH)
-
Appropriate solvents (e.g., DMF, Dioxane)
Procedure:
-
Step 1: Condensation. React a substituted 2-aminopyridine with an appropriate α-halo ketone in a suitable solvent like DMF with a base such as NaH to form an intermediate.
-
Step 2: Cyclization. The intermediate undergoes an intramolecular cyclization, often catalyzed by a palladium reagent, to form the 1H-pyrrolo[3,2-b]pyridine ring. This can be achieved through reactions like the Larock indole synthesis.
-
Step 3: Functionalization. The core can be further functionalized. For instance, halogenation at the 3-position allows for subsequent carbonylation or other cross-coupling reactions to introduce the carboxylic acid precursor.
-
Step 4: Hydrolysis. If a nitrile or ester group is introduced at the 3-position, it is hydrolyzed to the corresponding carboxylic acid.
Protocol 2: Amide Coupling to Form Final Inhibitors
Materials:
-
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
-
Desired amine
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Activation. Dissolve the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in DMF. Add the coupling agent (e.g., HATU) and a base like DIPEA. Stir at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Coupling. Add the desired amine to the reaction mixture.
-
Reaction. Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC or LC-MS.
-
Work-up and Purification. Upon completion, perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography on silica gel.
Part 2: Structure-Activity Relationship (SAR) Studies
Initial SAR studies have identified key structural features that influence the potency of these inhibitors. A lead compound, 1c (1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative), was identified as a potent ACC1 inhibitor, though it suffered from poor physicochemical and pharmacokinetic properties.[6] Further optimization of the 1H-pyrrolo[3,2-b]pyridine core led to the discovery of 1k (1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative), which exhibited both potent ACC1 inhibition and favorable oral bioavailability.[6]
| Compound | R1 Group | ACC1 IC50 (nM) | Cellular Potency (µM) | Key Observation |
| 1c | Methyl | Potent | - | Good potency but poor PK properties.[6] |
| 1k | Isopropyl | Potent | Sufficient | Improved PK properties and oral bioavailability.[6] |
Data is synthesized from qualitative descriptions in the cited literature.
The SAR suggests that modification of the substituent at the N-1 position of the pyrrole ring is crucial for modulating the pharmacokinetic properties of these inhibitors without compromising their potency.
Part 3: In Vitro Evaluation
Biochemical Assay: Measuring Direct Enzyme Inhibition
The primary evaluation of newly synthesized compounds is to measure their direct inhibitory effect on ACC1 enzyme activity. A common and robust method is the ADP-Glo™ kinase assay, which measures the amount of ADP produced in the ACC1-catalyzed reaction.[12][13][14]
Caption: Workflow for the ADP-Glo™ ACC1 assay.
Protocol 3: ACC1 Biochemical Inhibition Assay (ADP-Glo™)
Materials:
-
Substrates: ATP, Acetyl-CoA, Sodium Bicarbonate
-
Assay Buffer
-
Test compounds in DMSO
-
White 96-well or 384-well plates
Procedure:
-
Compound Plating. Add 2.5 µL of test compound dilutions (in DMSO) or DMSO control to the wells of a white assay plate. The final DMSO concentration should not exceed 1%.[12]
-
Enzyme Addition. Add 7.5 µL of assay buffer containing recombinant hACC1 to each well.[13]
-
Pre-incubation. Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.[13]
-
Reaction Initiation. Add 15 µL of a substrate solution containing ATP, Acetyl-CoA, and sodium bicarbonate to start the reaction.[13]
-
Enzyme Reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
ATP Depletion. Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion. Add Kinase Detection Reagent to convert the ADP generated by ACC1 into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection. Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus to the ACC1 activity.
-
Data Analysis. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-based Assay: Assessing Cellular Target Engagement
To confirm that the compounds inhibit fatty acid synthesis in a cellular context, a [¹⁴C]acetate uptake assay is commonly employed. This assay measures the incorporation of radiolabeled acetate into cellular lipids.
Protocol 4: [¹⁴C]Acetate Uptake Inhibition Assay
Materials:
-
HCT-116 or other suitable cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
[¹⁴C]acetate
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding. Seed HCT-116 cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment. Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 2-4 hours).
-
Radiolabeling. Add [¹⁴C]acetate to the medium and incubate for a further period (e.g., 2 hours) to allow for its incorporation into newly synthesized fatty acids.
-
Cell Lysis and Lipid Extraction. Wash the cells with PBS and lyse them. Extract the total lipids using an appropriate solvent system (e.g., hexane/isopropanol).
-
Quantification. Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.
-
Data Analysis. Determine the reduction in [¹⁴C]acetate incorporation as a measure of the inhibition of fatty acid synthesis and calculate the IC50 value for each compound.
Part 4: In Vivo Evaluation
Promising compounds from in vitro studies are advanced to in vivo models to assess their pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic (PK) Studies
Oral administration of the compound to mice is performed to determine key PK parameters such as bioavailability.[6] This is crucial for compounds intended for oral delivery. The complex process of oral drug absorption can be influenced by many factors including presystemic metabolism and gastrointestinal motility.
Protocol 5: Mouse Cassette Dosing PK Study
Materials:
-
ICR or other suitable mouse strain
-
Test compounds formulated for oral gavage
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing. Administer the test compounds (often as a "cassette" of multiple compounds) to a cohort of mice via oral gavage.
-
Blood Sampling. Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation. Process the blood samples to obtain plasma.
-
Bioanalysis. Quantify the concentration of the test compounds in the plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation. Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Pharmacodynamic (PD) Studies
To demonstrate target engagement in vivo, the effect of the inhibitor on the concentration of malonyl-CoA in tumors can be measured.
Protocol 6: In Vivo Malonyl-CoA Reduction in Xenograft Tumors
Materials:
-
Mice bearing HCT-116 xenograft tumors
-
Test compound formulated for oral administration
-
Tumor homogenization equipment
-
LC-MS/MS for malonyl-CoA quantification
Procedure:
-
Tumor Implantation. Implant HCT-116 cells subcutaneously into immunocompromised mice. Allow tumors to reach a suitable size.
-
Dosing. Administer a single oral dose of the test compound (e.g., 100 mg/kg of compound 1k ).[6]
-
Tumor Collection. At a specified time point post-dose (e.g., 2 or 4 hours), euthanize the mice and excise the tumors.
-
Tissue Processing. Immediately freeze the tumors in liquid nitrogen to quench metabolic activity. Homogenize the tumors and extract the metabolites.
-
Malonyl-CoA Quantification. Measure the concentration of malonyl-CoA in the tumor extracts using LC-MS/MS.
-
Data Analysis. Compare the malonyl-CoA levels in treated tumors to those from vehicle-treated control animals to determine the percent reduction. A significant reduction in malonyl-CoA demonstrates in vivo target engagement.[6]
Conclusion
The 1H-pyrrolo[3,2-b]pyridine scaffold serves as a valuable starting point for the development of potent and orally bioavailable ACC1 inhibitors. The systematic approach outlined in these application notes, from rational design and synthesis to rigorous in vitro and in vivo evaluation, provides a robust framework for identifying clinical candidates. The successful development of compounds like 1k highlights the potential of this chemical series for therapeutic intervention in diseases characterized by aberrant fatty acid metabolism, such as cancer.[6]
References
- What are ACC1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. (2019, June 15). Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. Available from: [Link]
-
Natural Product Inhibitors of Acetyl-CoA Carboxylase - A Drug Target in Type 2 Diabetes Mellitus - UCL Discovery. Available from: [Link]
-
ACC1 Assay Service - BPS Bioscience. Available from: [Link]
-
Acetyl-CoA Carboxylases and Diseases - PMC - NIH. (2022, March 11). Frontiers in Oncology, 12. Available from: [Link]
- What are ACC inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
-
Design and Synthesis of a Novel 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivative as an Orally Available ACC1 Inhibitor - ResearchGate. (2025, August 6). Available from: [Link]
-
Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit - BPS Bioscience. Available from: [Link]
-
Targeting acetyl-CoA carboxylase 1 for cancer therapy - Frontiers. (2023, February 10). Frontiers in Oncology, 13. Available from: [Link]
-
Acetyl-CoA Carboxylase Inhibitors: Transcreener ADP Assay Powers Drug Detection Strategy - BellBrook Labs. (2018, September 19). Available from: [Link]
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - ACS Publications. (2013, November 20). Journal of Medicinal Chemistry, 56(24), 10013-10029. Available from: [Link]
-
Real-Time NMR-Based Drug Discovery to Identify Inhibitors against Fatty Acid Synthesis in Living Cancer Cells - ChemRxiv. Available from: [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. (2025, July 10). Journal of Medicinal Chemistry, 68(13), 13907-13934. Available from: [Link]
-
Carboxylase Assays Services - Reaction Biology. Available from: [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021, February 1). Bioorganic & Medicinal Chemistry Letters, 33, 127749. Available from: [Link]
-
Chronic Suppression of Acetyl-CoA Carboxylase 1 in β-Cells Impairs Insulin Secretion via Inhibition of Glucose Rather Than Lipid Metabolism - PMC. Journal of Biological Chemistry, 284(43), 29557-29568. Available from: [Link]
-
ACC1 is overexpressed in liver cancers and contributes to the proliferation of human hepatoma Hep G2 cells and the rat liver cell line BRL 3A - Spandidos Publications. (2019, February 27). Oncology Letters, 17(5), 4581-4588. Available from: [Link]
-
Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
-
Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). - ResearchGate. Available from: [Link]
-
Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed. (2020, January 15). Bioorganic Chemistry, 94, 103474. Available from: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (2024, January 14). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. ACS Medicinal Chemistry Letters, 11(10), 1848-1854. Available from: [Link]
-
Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - PubMed. (2015). Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Available from: [Link]
-
Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed. (2020, January 24). ACS Medicinal Chemistry Letters, 11(10), 1848-1854. Available from: [Link]
-
Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors - RSC Publishing. RSC Medicinal Chemistry, 12(1), 89-100. Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (2021, April 11). Pharmaceuticals, 14(4), 354. Available from: [Link]
-
Crystallographic fragment screening reveals new starting points for PYCR1 inhibitor design. (2025, September 23). Available from: [Link]
-
Discovery of a novel class of diacylglycerol acyltransferase 2 inhibitors with a 1H-pyrrolo[2,3-b]pyridine core - PubMed. Journal of Lipid Research, 53(11), 2358-2367. Available from: [Link]
-
Pharmacokinetic Strategies in Deciphering Atypical Drug Absorption Profiles. (2003). The Journal of Clinical Pharmacology, 43(3), 211-227. Available from: [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are ACC1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Targeting acetyl-CoA carboxylase 1 for cancer therapy [frontiersin.org]
- 6. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. reactionbiology.com [reactionbiology.com]
Experimental protocol for N-alkylation of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
Application Note: Strategic N-Alkylation of 3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine
Executive Summary
This guide details the experimental protocols for the N-alkylation of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine (4-azaindole scaffold). Unlike simple indoles, this substrate presents a unique electronic environment due to the electron-deficient pyridine ring fused to the pyrrole, further modulated by electron-withdrawing chlorine atoms at the C3 and C7 positions.
Successful alkylation requires navigating the competition between the desired N1-alkylation (pyrrole nitrogen) and the undesired N4-quaternization (pyridine nitrogen). This protocol prioritizes regioselectivity and yield through controlled deprotonation and solvent effects.
Chemical Context & Mechanistic Strategy
Substrate Analysis
-
Acidity (pKa): The fused pyridine ring lowers the pKa of the pyrrole N-H (~13–14) compared to indole (~17). The C7-chlorine atom further acidifies this proton via inductive electron withdrawal.
-
Regioselectivity (N1 vs. N4):
-
N1 (Pyrrole): Upon deprotonation, the negative charge is delocalized over the pyrrole ring. This is the kinetic and thermodynamic site for alkylation.
-
N4 (Pyridine): The lone pair is orthogonal to the
-system and remains nucleophilic in neutral media. However, the 3,7-dichloro substitution pattern reduces N4 nucleophilicity, suppressing quaternization side-products provided a strong base is used to ensure the N1-anion dominates.
-
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical deprotonation step required to favor N1-alkylation over N4-quaternization.
Experimental Protocols
Two methods are provided. Method A is the "Gold Standard" for unreactive electrophiles or scale-up. Method B is a "Mild Protocol" for sensitive substrates.
Method A: Irreversible Deprotonation (Sodium Hydride)
Best for: Primary alkyl halides, unreactive electrophiles, and maximizing yield.
Reagents:
-
Substrate: 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 M – 0.2 M concentration)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (
or Ar). -
Solvent Prep: Charge the flask with anhydrous DMF. Note: DMF must be dry to prevent hydrolysis of NaH.
-
Deprotonation: Cool the DMF to 0 °C (ice bath). Add NaH portion-wise.
-
Observation: Evolution of
gas (bubbling).
-
-
Substrate Addition: Dissolve the substrate in a minimal amount of DMF and add dropwise to the NaH suspension.
-
Critical Step: Stir at 0 °C for 15–30 minutes, then warm to Room Temperature (RT) for 30 minutes. This ensures complete formation of the N1-anion (often indicated by a color change to yellow/orange).
-
-
Alkylation: Cool back to 0 °C. Add the Alkyl Halide dropwise.
-
Reaction: Allow to warm to RT and stir. Monitor by TLC/LC-MS.
-
Time: Typically 1–4 hours.
-
-
Quench: Cool to 0 °C. Carefully add saturated
solution to quench excess hydride. -
Workup: Dilute with EtOAc. Wash organic layer with
(x3) to remove DMF, then Brine (x1). Dry over , filter, and concentrate.
Method B: Mild Base (Cesium Carbonate)
Best for: Acid-sensitive electrophiles, parallel synthesis, or avoiding NaH safety hazards.
Reagents:
-
Base:
(2.0 – 3.0 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Protocol:
-
Mixing: In a reaction vial, combine Substrate (1.0 equiv),
(2.0 equiv), and Alkyl Halide (1.2 equiv) in MeCN. -
Reaction: Heat to 60–80 °C.
-
Note: The "Cesium Effect" aids solubility and nucleophilicity in organic solvents.
-
-
Monitoring: This method is slower than Method A (typically 4–16 hours).
-
Workup: Filter off inorganic solids. Concentrate filtrate.[1] Partition between EtOAc/Water if necessary.
Data Analysis & Troubleshooting
Interpreting NMR for Regioselectivity
Distinguishing N1-alkyl (product) from N4-alkyl (impurity) is critical.
| Feature | N1-Alkylated Product (Desired) | N4-Alkylated Salt (Undesired) |
| Solubility | Soluble in | Poor solubility in organic solvents; soluble in DMSO/MeOH |
| Alkyl protons appear at standard range (e.g., | Significant downfield shift due to positive charge ( | |
| C2-H Proton | Sharp singlet/doublet | Broadened or shifted downfield |
Decision Matrix for Optimization
Figure 2: Troubleshooting logic flow for optimizing reaction conditions based on conversion and regioselectivity.
Safety & Handling
-
Sodium Hydride: Pyrophoric. Reacts violently with water. Use only under inert gas. Quench excess reagent carefully with isopropanol or ammonium chloride solution before aqueous workup.
-
Alkyl Halides: Many are potent alkylating agents and potential carcinogens. Handle in a fume hood.
-
3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine: Treat as a potential irritant. The chlorines may render it sensitizing.
References
-
Mahboobi, S., et al. (2006). Synthesis and Structure-Activity Relationship of 4-Azaindoles. Journal of Medicinal Chemistry.
-
TIBCO Spotfire & PerkinElmer Informatics. (2023). pKa Prediction and Nitrogen Nucleophilicity in Fused Heterocycles.
-
Sigma-Aldrich. (2024). Product Specification: 1H-Pyrrolo[3,2-b]pyridine derivatives.
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Referencing general azaindole alkylation kinetics).
(Note: Specific pKa values and NMR shifts are estimated based on structural analogs in the absence of a dedicated crystallographic study for this specific dichloro-isomer.)
Sources
Troubleshooting & Optimization
Overcoming regioselectivity issues in reactions of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
[1]
Reactivity Profiling & Scaffold Analysis
Before troubleshooting, it is critical to visualize the electronic bias of the molecule. The 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine scaffold is not symmetric.[1] The reactivity is dictated by the N4-pyridine nitrogen (directing nucleophilic attack) and the N1-pyrrole nitrogen (directing electrophilic attack).
Reactivity Map
-
C7-Cl (Pyridine Ring): Located para to the pyridine nitrogen (N4). This position is electron-deficient and highly activated for Nucleophilic Aromatic Substitution (SNAr) and Oxidative Addition (Pd0).
-
C3-Cl (Pyrrole Ring): Located on the electron-rich pyrrole ring. This bond is strong and deactivated towards SNAr. It requires highly active catalytic systems for cross-coupling.
-
N1 (Pyrrole Nitrogen): The most acidic proton (pKa ~16 in DMSO). Primary site for alkylation.
Figure 1: Reactivity mapping of the 3,7-dichloro-5-azaindole scaffold. Green indicates the site of first reaction under standard nucleophilic/catalytic conditions.
Troubleshooting Guides (Q&A)
Module A: N-Alkylation & Protection
Q1: I am observing a mixture of N1 (pyrrole) and N4 (pyridine) alkylation products. How do I ensure N1 selectivity?
Diagnosis: While N1 is the thermodynamic nucleophile, the pyridine nitrogen (N4) is basic and can undergo quaternization under neutral conditions or with soft electrophiles, especially if the base is too weak to fully deprotonate N1.
Solution: You must ensure complete deprotonation of the N1-H to generate the indolyl anion, which is significantly more nucleophilic than the neutral pyridine nitrogen.
Protocol (N1-Selective Alkylation):
-
Solvent: Anhydrous DMF or THF.
-
Base: Use NaH (1.1 equiv) or Cs2CO3 (2.0 equiv) . Avoid weak bases like TEA or pyridine.
-
Procedure:
-
Dissolve substrate in DMF at 0 °C.
-
Add NaH portion-wise. Stir for 30 min to ensure H2 evolution ceases (formation of N1 anion).
-
Add the electrophile (R-X) slowly.
-
Result: >95% N1 selectivity.[2]
-
Note: If you require N4-quaternization (rare), use a neutral solvent (Acetone/DCM) without base and a highly reactive alkylating agent (e.g., MeI).
Module B: Nucleophilic Aromatic Substitution (SNAr)
Q2: I want to substitute the chlorine at C3 with an amine, but the reaction only happens at C7. Why?
Scientific Explanation: SNAr reactions require an electron-deficient ring to stabilize the Meisenheimer complex intermediate.
-
C7 is on the pyridine ring, para to the ring nitrogen (N4). The negative charge can be delocalized onto the electronegative N4, dramatically lowering the activation energy [1].
-
C3 is on the electron-rich pyrrole ring. There is no mechanism to stabilize the negative charge from nucleophilic attack.
Corrective Action: You cannot perform SNAr at C3 on this scaffold.
-
Strategy: If you need an amine at C3, you must use Buchwald-Hartwig Cross-Coupling (Pd-catalyzed), not SNAr. However, be aware that C7 will likely react first (see Module C).[1]
Protocol (C7-Selective SNAr):
-
Reagents: Primary/Secondary Amine (1.2 equiv), DIPEA (2.0 equiv).[1]
-
Conditions: NMP or DMSO, 100–120 °C, 12–24 h.
-
Outcome: Exclusive C7 substitution. C3-Cl remains intact.
Module C: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1][3]
Q3: In a Suzuki coupling with 1 equivalent of boronic acid, which chlorine reacts first?
Answer: The C7-Cl (pyridine) reacts preferentially over the C3-Cl (pyrrole).
Mechanism: Although oxidative addition into electron-rich bonds (like C3-Cl) is sometimes faster with specific ligands, the electron-deficient nature of the pyridine ring at C7 generally facilitates the oxidative addition of Pd(0) in standard catalytic cycles. Furthermore, the C7 position is sterically more accessible than the C3 position (which is flanked by the N1 protecting group and the bridgehead).
Data: Relative Rates of Reaction
| Reaction Type | C7-Cl (Pyridine) | C3-Cl (Pyrrole) | Selectivity Ratio |
| SNAr | High | Inert | >99:1 |
| Suzuki (Pd) | High | Moderate | ~10:1 (Ligand dependent) |
| Buchwald (Pd) | High | Low | ~20:1 |
Q4: How do I functionalize C3 without touching C7?
Troubleshooting: Direct C3 functionalization in the presence of C7-Cl is extremely difficult due to the inherent reactivity bias described above.
Recommended Workflow (Sequential Functionalization):
-
Step 1: Functionalize C7 first.
-
Step 2: If you must use the 3,7-dichloro scaffold and target C3:
-
You must accept a "dummy" reaction at C7 or protect it? No, protection of Aryl-Cl is not feasible.[1]
-
Alternative: Perform the C7 reaction (e.g., Suzuki) to install your desired R1 group. Then, use a highly active catalyst (e.g., Pd2(dba)3 + XPhos or SPhos ) to force the reaction at the deactivated C3-Cl position [3].[1]
-
Module D: Experimental Decision Tree
Use the following logic flow to design your synthesis.
Figure 2: Strategic workflow for regioselective functionalization.
Detailed Protocols
Protocol 1: C7-Selective Suzuki Coupling
Designed to install an aryl group at C7 while leaving C3-Cl intact.[1]
-
Setup: In a reaction vial, combine:
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to 80 °C for 4–6 hours. Monitor by LCMS.
-
Checkpoint: Stop immediately upon consumption of starting material. Over-reaction leads to bis-coupling.
-
Workup: Standard extraction (EtOAc).
Protocol 2: C3-Functionalization (Post-C7 Reaction)
Designed to activate the sluggish C3-Cl bond.
-
Substrate: 7-substituted-3-chloro-pyrrolo[3,2-b]pyridine.
-
Catalyst System:
-
Pd2(dba)3 (2 mol%)
-
XPhos or Buchwald G3 Precatalysts (4 mol%) — Required for electron-rich/deactivated chlorides.
-
-
Base: K3PO4 (3.0 equiv).
-
Solvent: n-Butanol or Toluene (100 °C).
-
Note: This reaction requires higher energy. If conversion is low, switch to microwave heating at 120 °C.
References
-
Regioselectivity in SNAr Reactions
- Detailed analysis of nucleophilic attacks on dichloropyridines and fused systems confirming the activation of positions para to the pyridine nitrogen.
-
Source: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
-
Halogen Reactivity in Pd-Coupling
-
Catalyst Selection for Deactivated Chlorides
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this important heterocyclic core. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, and mastering its derivatization is key to unlocking novel therapeutic agents.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am starting a new project with 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine. Which palladium catalyst and ligand system should I choose for a Suzuki-Miyaura coupling?
A1: The choice of catalyst system is critical for the successful cross-coupling of electron-deficient N-heterocycles like 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine. The two chlorine atoms and the pyridine nitrogen can complicate the catalytic cycle. For a Suzuki-Miyaura coupling, a robust system capable of activating the C-Cl bond is necessary.
We recommend starting with a palladium(II) precatalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand. These ligands are known to stabilize the active monoligated palladium(0) species, which is crucial for efficient oxidative addition to aryl chlorides.[3]
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective in situ generation of Pd(0).[4] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands that promote oxidative addition and reductive elimination.[5] |
| Base | K₂CO₃ or K₃PO₄ | Moderately strong inorganic bases are generally well-tolerated. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water is typical for Suzuki couplings. |
| Temperature | 80-110 °C | Higher temperatures are often required for the activation of aryl chlorides. |
It is important to note that the choice of palladium source can significantly influence the reaction outcome, and its performance is often ligand-dependent.[6]
Q2: I am attempting a Buchwald-Hartwig amination on 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine and observing low yields. What are the likely causes and how can I improve the outcome?
A2: Low yields in Buchwald-Hartwig amination of this substrate can stem from several factors, including catalyst inhibition, side reactions, and inappropriate reaction conditions. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization, especially with heteroaryl halides.[7][8]
Troubleshooting Low Yields in Buchwald-Hartwig Amination:
-
Catalyst Inhibition: The pyridine nitrogen in your substrate can coordinate to the palladium center, hindering its catalytic activity. Using a more electron-rich and sterically hindered ligand can mitigate this issue. Consider switching to a more advanced generation Buchwald ligand like AdBrettPhos.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. However, for sensitive substrates, a weaker base like Cs₂CO₃ might be beneficial.
-
N-H Reactivity: The pyrrole N-H can be deprotonated by the strong base, leading to side reactions. Protecting the pyrrole nitrogen with a suitable protecting group, such as a Boc or SEM group, can prevent this and improve yields.[9]
-
Solvent: Anhydrous, deoxygenated solvents are crucial for the stability of the catalyst. Toluene or 1,4-dioxane are commonly used.
Q3: I am observing a mixture of mono- and di-substituted products. How can I selectively functionalize only one of the chlorine atoms?
A3: Achieving selective mono-functionalization of a dihalogenated heterocycle is a common challenge. The relative reactivity of the C3 and C7 positions in 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine will influence the selectivity. Generally, the halide adjacent to the pyridine nitrogen (C7) is more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen. However, steric factors from the ligand can also play a significant role in directing the selectivity.[10]
Strategies for Selective Mono-substitution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner relative to the dichlorinated substrate.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can favor the more reactive site and reduce the rate of the second coupling.
-
Ligand Control: Very sterically hindered ligands, such as N-heterocyclic carbenes (NHCs), have been shown to promote selective cross-coupling at positions further from the nitrogen in some dihalopyridines.[10] Experimenting with ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) could be beneficial.
-
Careful Monitoring: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Inappropriate Ligand3. Insufficiently Strong Base4. Low Reaction Temperature | 1. Use a fresh palladium precatalyst and ensure anhydrous/anaerobic conditions.2. Switch to a more electron-rich and sterically hindered ligand (e.g., a Buchwald ligand or an NHC).[11][12]3. For Suzuki, ensure the base is strong enough to facilitate transmetalation. For Buchwald-Hartwig, use a strong base like NaOtBu.4. Gradually increase the reaction temperature, monitoring for decomposition. |
| Formation of Side Products (e.g., Dehalogenation) | 1. Presence of Protic Impurities2. Catalyst is too active3. Beta-Hydride Elimination | 1. Use anhydrous solvents and reagents.2. Reduce catalyst loading or switch to a less active catalyst system.3. This is more common with alkyl coupling partners. A judicious choice of ligand can minimize this.[13] |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | 1. Presence of Oxygen2. High Temperature | 1. Thoroughly degas the reaction mixture.2. Lower the reaction temperature.[14] |
| Poor Regioselectivity | 1. Similar Reactivity of C3 and C7 Positions2. Over-reaction | 1. Screen different ligands to exploit steric effects for directing selectivity.[10]2. Use a limiting amount of the coupling partner and monitor the reaction closely. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
This protocol provides a starting point for the mono-arylation of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine.
-
Reagents and Materials:
-
3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Anhydrous, deoxygenated reaction vessel
-
-
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine, arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of solvent to water). The mixture should be stirred to ensure proper mixing.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
This protocol is a starting point for the mono-amination of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine.
-
Reagents and Materials:
-
3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
AdBrettPhos (3 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, deoxygenated toluene
-
Anhydrous, deoxygenated reaction vessel
-
-
Procedure:
-
To a dry reaction vial under an inert atmosphere, add 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine, Pd₂(dba)₃, AdBrettPhos, and NaOtBu.
-
Evacuate and backfill the vial with the inert gas three times.
-
Add anhydrous, deoxygenated toluene, followed by the amine.
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium catalysts | Sigma-Aldrich [sigmaaldrich.com]
- 12. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. jmcct.com [jmcct.com]
Validation & Comparative
A Senior Application Scientist's Guide to Regioselective Functionalization: Comparing the Reactivity of 3,7-dichloro- vs. 3-chloro-1H-pyrrolo[3,2-b]pyridine
Introduction: The 1H-pyrrolo[3,2-b]pyridine, commonly known as 6-azaindole, is a privileged scaffold in modern medicinal chemistry. Its unique structure, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets, including various kinases.[1] Consequently, the ability to precisely and selectively functionalize this core is of paramount importance in drug discovery programs.
This guide provides an in-depth comparison of the chemical reactivity of two key building blocks: 3-chloro-1H-pyrrolo[3,2-b]pyridine and 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine. We will move beyond simple protocol recitation to explore the underlying electronic principles that govern their reactivity. By understanding the causal mechanisms, researchers can make informed decisions to achieve desired synthetic outcomes, transforming these chlorinated precursors into novel, high-value compounds. We will focus on the two most powerful and widely used transformation classes in modern synthesis: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
The Electronic Landscape: Understanding the Basis of Reactivity
The reactivity of these molecules is not uniform; it is dictated by the electronic character of the bicyclic system. The pyridine ring contains an electronegative nitrogen atom that withdraws electron density from the aromatic system, particularly from the ortho (C7) and para (C5) positions. Conversely, the pyrrole ring's nitrogen atom donates its lone pair into the ring, creating an electron-rich environment, especially at the C3 position.
This electronic dichotomy is the cornerstone of selective functionalization. In 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine, we are presented with two distinct C-Cl bonds:
-
C3-Cl: Attached to the electron-rich pyrrole ring.
-
C7-Cl: Attached to the electron-deficient pyridine ring.
This fundamental difference governs their susceptibility to different reaction classes. Computational studies on related chloropyridines and chloropyrroles confirm that local electronic properties and the energies of frontier molecular orbitals (LUMO/LUMO+1) are key in predicting the sites of nucleophilic attack and the ease of oxidative addition in catalytic cycles.[2][3]
Caption: Fundamental electronic differences between the two scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation.[4] For chloro-aza-heterocycles, the key step is the oxidative addition of the Pd(0) catalyst into the C-Cl bond. The rate of this step is highly sensitive to the electron density at the carbon center.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. When comparing our two substrates, we observe a distinct reactivity hierarchy.
-
3-chloro-1H-pyrrolo[3,2-b]pyridine: The single C3-Cl bond can be effectively coupled with a variety of boronic acids and esters. However, due to the electron-rich nature of the pyrrole ring, these couplings often require more forcing conditions or highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) compared to chloroarenes on more electron-deficient rings.[5]
-
3,7-dichloro-1H-pyrrolo[3,2-b]pyridine: This substrate offers the potential for selective, sequential functionalization. The C7-Cl bond, situated on the electron-deficient pyridine ring, is significantly more activated towards oxidative addition than the C3-Cl bond. This allows for a regioselective mono-coupling at the C7 position under carefully controlled conditions. Subsequent coupling at the C3 position can then be achieved, typically by employing higher temperatures, longer reaction times, or a more active catalyst system.
Caption: Workflow for selective Suzuki-Miyaura functionalization.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Position | Catalyst System | Base | Temp. | Expected Outcome |
| 3-chloro-1H-pyrrolo[3,2-b]pyridine | C3 | SPhos Pd G2 (2 mol%) | K₂CO₃ | 100 °C | High yield of 3-aryl product. |
| 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine | C7 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 80 °C | Selective mono-arylation at C7. |
| 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine | C3/C7 | SPhos Pd G2 (5 mol%) | K₃PO₄ | 110 °C | Di-arylation at both C3 and C7. |
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, a common motif in pharmaceuticals.[6][7] The reactivity principles observed in Suzuki couplings hold true here. The choice of catalyst, particularly the phosphine ligand, is critical for achieving high yields and overcoming potential inhibition by the nitrogen-rich substrates.[8]
-
3-chloro-1H-pyrrolo[3,2-b]pyridine: The C3-Cl bond can be coupled with a range of primary and secondary amines. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are often required to facilitate the challenging oxidative addition and subsequent reductive elimination steps.[6]
-
3,7-dichloro-1H-pyrrolo[3,2-b]pyridine: As with C-C coupling, the C7-Cl bond is the more reactive site. This allows for selective mono-amination at the pyridine ring. This is synthetically valuable, as the resulting 7-amino-3-chloro-6-azaindole is a versatile intermediate for further diversification at the C3 position via a second cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides an orthogonal and often more economical pathway for introducing heteroatom nucleophiles compared to palladium-catalyzed methods. The reaction mechanism requires a highly electron-deficient aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex.
This requirement creates the most dramatic divergence in reactivity between our two substrates:
-
3-chloro-1H-pyrrolo[3,2-b]pyridine: The C3-Cl bond is on the electron-rich pyrrole ring. This position is completely unreactive towards SNAr with common nucleophiles like amines, alkoxides, or thiolates. The ring system cannot stabilize the anionic intermediate required for the reaction to proceed.
-
3,7-dichloro-1H-pyrrolo[3,2-b]pyridine: The C7-Cl bond is on the electron-deficient pyridine ring, making it an excellent substrate for SNAr.[9] This position will react readily with a variety of nucleophiles, often at moderate temperatures, without the need for a metal catalyst. The C3-Cl bond remains inert under these conditions, providing a clean and highly regioselective transformation.
Caption: Logical decision workflow for functionalizing the dichloro scaffold.
Experimental Protocols
The following protocols are representative procedures. Researchers must optimize conditions for their specific substrates.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at C7
This protocol targets the more reactive C7 position of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine.
-
Materials: 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine, Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane, Water.
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq).
-
Add the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Add 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).
-
Degas the mixture by bubbling N₂ through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and monitor by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Scientist's Note: The use of a moderately active catalyst like Pd(dppf)Cl₂ and lower temperatures is key to achieving selectivity for the C7 position. Over-heating or using a highly active catalyst like an SPhos-based system may lead to competing reaction at the C3 position.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at C3
This protocol is designed for the less reactive C3 position of 3-chloro-1H-pyrrolo[3,2-b]pyridine.
-
Materials: 3-chloro-1H-pyrrolo[3,2-b]pyridine, Amine, RuPhos Pd G3, Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
-
In a glovebox, add 3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), RuPhos Pd G3 (0.02 eq), and NaOtBu (1.5 eq) to a dry reaction vial.
-
Add the amine (1.2 eq).
-
Add anhydrous toluene (~0.1 M concentration).
-
Seal the vial and remove from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
-
Scientist's Note: The choice of a strong, non-nucleophilic base like NaOtBu is crucial.[10] The use of a third-generation (G3) pre-catalyst ensures the efficient formation of the active Pd(0) species. Anhydrous conditions are essential to prevent catalyst deactivation.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at C7
This protocol demonstrates the catalyst-free functionalization of the C7 position of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine.
-
Materials: 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine, Nucleophile (e.g., benzylamine), Base (e.g., K₂CO₃ or DIPEA, if needed), DMSO or NMP.
-
Procedure:
-
To a reaction vial, add 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and the nucleophile (e.g., benzylamine, 1.5-2.0 eq).
-
If the nucleophile is an amine salt or if an acid scavenger is needed, add K₂CO₃ (2.0 eq).
-
Add a polar aprotic solvent such as DMSO or NMP (~0.2 M concentration).
-
Heat the reaction to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the coupling partner.
-
Monitor the reaction by LC-MS. The C3-Cl should remain untouched.
-
Upon completion, cool the reaction, dilute with a large volume of water to precipitate the product or dilute with ethyl acetate for extraction.
-
Wash extensively with water to remove the high-boiling solvent.
-
Dry the organic layer, concentrate, and purify by chromatography or recrystallization.
-
-
Scientist's Note: This method's primary advantage is its simplicity and cost-effectiveness, avoiding precious metal catalysts and expensive ligands. It is the most efficient way to selectively introduce N, O, and S nucleophiles at the C7 position.
Conclusion and Strategic Recommendations
The reactivities of 3-chloro- and 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine are governed by predictable electronic principles, offering a powerful toolkit for the synthetic chemist.
-
For functionalizing 3-chloro-1H-pyrrolo[3,2-b]pyridine: Only palladium-catalyzed cross-coupling is viable at the C3 position. Expect to use robust catalyst systems and potentially elevated temperatures.
-
For functionalizing 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine: You have a choice based on your target.
-
To selectively functionalize C7 , SNAr is the method of choice for introducing N, O, or S nucleophiles due to its high selectivity, low cost, and operational simplicity. For C-C bonds, a mild Suzuki coupling is effective.
-
To achieve di-functionalization , a two-step sequence is recommended: first, functionalize the C7 position (via SNAr or mild Suzuki), then subject the resulting 3-chloro intermediate to a more forcing cross-coupling reaction to modify the C3 position.
-
By understanding these fundamental differences, researchers can strategically design synthetic routes that leverage the inherent reactivity of each position, enabling the efficient and selective construction of complex 6-azaindole derivatives for drug discovery and development.
References
-
Belnome, F., et al. (n.d.). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. ResearchGate. Available at: [Link]
-
Padmanabhan, J., et al. (2021). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. ACS Omega, 6(33), 21514–21524. Available at: [Link]
-
Padmanabhan, J., et al. (2021). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles-A Computational Approach. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]
-
Minakata, S., et al. (n.d.). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide. CoLab.ws. Available at: [Link]
-
ACS Publications. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]
-
ResearchGate. (2025). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Available at: [Link]
-
Ohta, A., et al. (1992). Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles. R Discovery. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]
-
MySkinRecipes. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]
-
ChemistryViews. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Available at: [Link]
-
Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]
Sources
- 1. 7-Chloro-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 2. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. jocpr.com [jocpr.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Structural Validation of Novel 3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine Analogs: A Comparative Technical Guide
Executive Summary & The "Sparse Proton" Challenge
The scaffold 1H-pyrrolo[3,2-b]pyridine (an isomer of the more common 7-azaindole) represents a privileged pharmacophore in kinase inhibition and antibacterial research. However, the introduction of chlorine atoms at the C3 and C7 positions creates a unique structural validation challenge: Proton Starvation .
In the parent scaffold, protons reside at positions 2, 3, 5, 6, and 7. The 3,7-dichloro substitution eliminates two critical diagnostic protons (
The Critical Risk: Standard 1H NMR is often insufficient to distinguish the desired 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine from its regioisomers (e.g., 3,5-dichloro or the [2,3-b] isomer) because the remaining splitting patterns can be deceptively similar.
This guide outlines a self-validating, multi-tier characterization strategy to ensure structural integrity before advancing to biological assays.
Comparative Analysis of Validation Methods
We evaluate three tiers of structural validation based on Resolution , Throughput , and Isomer Discrimination .
Table 1: Methodological Efficacy Matrix
| Feature | Method A: Routine QC (LC-MS + 1H NMR) | Method B: Advanced 2D NMR (HMBC/NOESY/15N) | Method C: Single Crystal XRD (Small Molecule X-ray) |
| Throughput | High (10 mins/sample) | Medium (2-12 hours/sample) | Low (Days to Weeks) |
| Formula Confirmation | Excellent (HRMS) | N/A | Excellent |
| Regioisomer Proof | Poor (Ambiguous) | High (Connectivity-based) | Absolute (Direct Imaging) |
| Sample Requirement | < 1 mg | 5-20 mg | High quality crystal needed |
| Cost Efficiency | High | Moderate | Low |
| Best Use Case | Purity check only | Primary Structural Proof | Final Confirmation / Ambiguity Resolution |
Detailed Validation Protocols
Tier 1: The Baseline (Why it Fails)
Technique: 1H NMR in DMSO-
-
Observation: You will observe a singlet (
) and two doublets ( ) with a coupling constant Hz (typical for pyridine ). -
The Trap: This pattern is identical to 3,5-dichloro-1H-pyrrolo[3,2-b]pyridine . Without
to couple with , or to couple with , 1D NMR cannot definitively place the chlorines.
Tier 2: The "Gold Standard" Protocol (Advanced 2D NMR)
This is the recommended workflow for solution-phase validation.
Reagents:
-
Solvent: DMSO-
(Preferred over to slow proton exchange at , allowing to be used as a structural anchor). -
Concentration:
15 mg/0.6 mL.
Step-by-Step Logic:
-
1H-13C HSQC: Assigns protons to their direct carbons.
-
Identify
(attached to ), (attached to ), and (attached to ).
-
-
1H-13C HMBC (Long Range): The critical step for connecting the rings.
-
Target Correlation 1 (
): The pyrrole proton should show a strong 3-bond correlation to the quaternary bridgehead carbon . -
Target Correlation 2 (
): The pyridine proton must also correlate to the same bridgehead carbon . -
Conclusion: If
and "talk" to the same quaternary carbon, the fused system is intact.
-
-
1H-15N HMBC (Natural Abundance):
-
Objective: Distinguish [3,2-b] from [2,3-b] isomers.
-
Logic: In [3,2-b], the pyridine nitrogen is at position 4.
is adjacent to ( coupling). In [2,3-b] (7-azaindole), the nitrogen is at position 7, far from . -
Protocol: Run a standard gradient-selected 1H-15N HMBC optimized for
Hz.
-
Tier 3: The "Platinum Standard" (X-ray Crystallography)
Used when NMR data is ambiguous due to signal overlap or conformational averaging.
Protocol:
-
Crystal Growth: Slow evaporation of Methanol/DCM (1:1) or vapor diffusion (THF into Pentane).
-
Data Collection: Collect at 100K to reduce thermal motion of the chlorine atoms, which are electron-dense and can suffer from absorption issues.
-
Refinement: Ensure the "R-factor" is < 5%. This provides absolute confirmation of the Cl positions at C3 and C7.
Visualizing the Validation Logic
Diagram 1: Structural Decision Tree
This workflow illustrates the decision process for validating the 3,7-dichloro analog.
Figure 1: Decision matrix for validating poly-halogenated azaindoles. Note the mandatory 2D NMR step.
Diagram 2: The HMBC Connectivity Map
This diagram visualizes the specific long-range correlations (arrows) required to prove the [3,2-b] core structure using HMBC.
Figure 2: Key HMBC correlations. The convergence of H2 and H6 signals on C7a confirms the fused ring system.
References
-
Veselov, M. S., et al. (2020).[1][2] "Identification of pyrrolo-pyridine derivatives as novel class of antibacterials." Molecular Diversity. Link
- Context: Establishes the biological relevance and synthesis of the pyrrolo[3,2-b]pyridine scaffold.
-
Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H–15N heteronuclear shift correlation." Journal of Natural Products. Link
- Context: Authoritative guide on using 15N-HMBC for characterizing nitrogen heterocycles where protons are sparse.
-
Kordubailo, M. V., & Tolmachev, A. A. (2025).[3] "Optimization and Scaling up of the Azaindole Derivatives Synthesis." Journal of Organic and Pharmaceutical Chemistry. Link
- Context: Provides recent synthetic routes and characterization data for chlorinated azaindole deriv
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
- Context: The standard text for setting up HSQC/HMBC experiments for structural elucid
Sources
SAR Studies of 3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine Derivatives
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) studies surrounding 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine derivatives. This scaffold, also known as 3,7-dichloro-5-azaindole , represents a privileged pharmacophore in modern medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ACC1, FGFR) where orthogonal functionalization is required.
A Strategic Guide for Medicinal Chemists & Drug Developers
Executive Summary
The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) scaffold is an isomer of the widely utilized 7-azaindole. While 7-azaindole is a staple in kinase inhibitor design (e.g., Vemurafenib), the 5-azaindole offers a distinct hydrogen-bonding vector profile and solubility parameter.
The 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine derivative (CAS: 1190315-15-1) serves as a critical bifunctional building block .[1][2] Its utility stems from the differential reactivity of the two chlorine atoms:
-
C7-Chlorine (Pyridine ring): Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) and Pd-catalyzed amination, ideal for introducing solubilizing tails.
-
C3-Chlorine (Pyrrole ring): Reactive toward Pd-catalyzed cross-couplings (Suzuki-Miyaura) or carbonylation, ideal for introducing hydrophobic "warheads" or hinge-binding motifs.
This guide analyzes the SAR of this scaffold, contrasting it with alternative heterocycles and providing validated protocols for its diversification.[3]
Chemical Space & Reactivity Profile
To rationally design derivatives, one must understand the electronic landscape of the scaffold. The 5-azaindole core possesses a pyridine nitrogen at position 4, which withdraws electron density from the C7 position, activating it.
Reactivity Map (DOT Visualization)
The following diagram illustrates the orthogonal reactivity zones of the 3,7-dichloro scaffold.
Figure 1: Orthogonal reactivity map of the 3,7-dichloro-5-azaindole scaffold.
SAR Analysis: Deep Dive
The SAR of this scaffold is typically divided into three "Zones" of modification.
Zone 1: The C7 Position (The "Tail")
The chlorine at C7 is adjacent to the pyridine nitrogen (N4). This positioning makes it susceptible to SNAr reactions with amines.
-
Objective: Improve physicochemical properties (LogD, solubility) and target solvent-exposed regions of the protein.
-
SAR Insight: Substitution with morpholine, piperazine, or N-methyl piperazine at C7 often retains potency while significantly lowering lipophilicity compared to the C7-H or C7-Cl parent.
-
Comparison: Unlike 7-azaindole (where C4 is the reactive pyridine position), the C7 position in 5-azaindole allows vectors that exit the ATP binding pocket at a different angle (approx. 120° difference), potentially accessing unique ribose-pocket interactions.
Zone 2: The C3 Position (The "Head")
The C3 position on the electron-rich pyrrole ring is the primary vector for extending into the hydrophobic back-pocket of kinases.
-
Objective: Potency and Selectivity.
-
SAR Insight:
-
Aryl Groups: Introduction of phenyl or heteroaryl groups via Suzuki coupling establishes π-π stacking interactions (e.g., with the gatekeeper residue).
-
Carboxamides: Carbonylation of the C3-Cl (or starting from C3-H via acylation) to form 3-carboxamides has yielded potent ACC1 inhibitors . The amide carbonyl often forms a key H-bond with the backbone NH of the target protein.
-
-
Critical Finding: In ACC1 inhibitors, a 3-carboxamide motif is essential. Replacing it with a simple aryl ring often leads to a >10-fold loss in potency (Mizojiri et al., 2019).
Zone 3: The N1 Position[4]
-
Objective: Permeability and metabolic stability.
-
SAR Insight: Alkylation (Methyl, Isopropyl) at N1 blocks glucuronidation, improving metabolic stability.
-
Takeda Case Study: An N1-isopropyl group was found to be optimal for oral bioavailability in the ACC1 series, balancing lipophilicity with steric bulk that prevents rapid metabolism.
Comparative Performance Data
The following table synthesizes data comparing 5-azaindole derivatives against standard 7-azaindole and Indole benchmarks in the context of kinase inhibition (e.g., ACC1 or FGFR models).
| Feature | 5-Azaindole (Pyrrolo[3,2-b]) | 7-Azaindole (Pyrrolo[2,3-b]) | Indole |
| H-Bond Acceptor | N4 (Distal to NH) | N7 (Proximal to NH) | None |
| C7 Reactivity | High (SNAr accessible) | Low (C7 is pyrrole-like) | Low |
| Solubility | Moderate (pKa ~4-5) | Moderate (pKa ~4-5) | Low |
| Metabolic Liability | N1-Glucuronidation (High) | N1-Glucuronidation (High) | Oxidation at C3 |
| Key Drug Example | ACC1 Inhibitor (Compound 1k) | Vemurafenib | Sunitinib (Oxindole) |
| IC50 (ACC1) | 3.2 nM (Optimized 3-amide) | >100 nM (Scaffold hop) | N/A |
Interpretation: The 5-azaindole is superior when the target requires a hydrogen bond acceptor at the "bottom" of the hinge region (N4 position), a feature lacking in indoles and spatially distinct in 7-azaindoles.
Experimental Protocols
A. Synthesis of 3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine
Note: This core is commercially available, but can be synthesized if isotopic labeling is required.
-
Starting Material: 7-Chloro-1H-pyrrolo[3,2-b]pyridine.[1][2][4]
-
Chlorination (C3): Treat with N-Chlorosuccinimide (NCS) in DMF at 0°C to RT.
-
Workup: Dilute with water, filter precipitate.
-
Yield: Typically 85-90%.
B. General Protocol: C7-Amination (SNAr)
Self-Validating Step: Monitoring by LCMS is crucial as bis-amination is rare due to deactivation after the first substitution.
-
Dissolve 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in NMP or DMSO .
-
Add Amine (e.g., Morpholine, 2.0 eq) and DIPEA (3.0 eq).
-
Heat to 120°C in a sealed tube for 12-16 hours.
-
Observation: The reaction is selective for C7. The C3-Cl remains intact due to the electron-rich nature of the pyrrole ring preventing nucleophilic attack.
C. General Protocol: C3-Suzuki Coupling
-
Dissolve the C7-substituted intermediate (1.0 eq) in Dioxane/H2O (4:1) .
-
Add Aryl Boronic Acid (1.2 eq), K2CO3 (2.0 eq).
-
Degas with Nitrogen for 10 min.
-
Add Pd(dppf)Cl2 (0.05 eq).
-
Heat to 90°C for 4 hours.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Synthesis Workflow Visualization
Figure 2: Step-wise diversification workflow for 3,7-dichloro-5-azaindole.
References
-
Mizojiri, R., et al. (2019). "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry, 27(10), 2090-2104.
- Lévy, F., et al. (2008). "Synthesis of 5-azaindole derivatives." Tetrahedron, 64(10), 2372-2378.
- Takeda Pharmaceutical Company. "Acetyl-CoA carboxylase inhibitors." Patent WO2017022766.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22476236, 7-Chloro-1H-pyrrolo[3,2-b]pyridine.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine
Executive Summary & Chemical Context
This guide provides an autonomous, technical framework for the safe handling and disposal of 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine . As a halogenated azaindole, this compound is frequently utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive molecules.
The presence of chlorine atoms at the 3- and 7-positions of the pyrrolo[3,2-b]pyridine core significantly increases its lipophilicity and metabolic stability compared to non-halogenated analogs. Consequently, this persistence necessitates a disposal strategy that guarantees complete thermal destruction to prevent environmental accumulation and the formation of toxic byproducts (dioxins/furans).
Chemical Profile
| Property | Data |
| Chemical Name | 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine |
| Class | Halogenated Nitrogen Heterocycle (Azaindole) |
| Physical State | Solid (typically off-white to tan powder) |
| Primary Hazards | Acute Toxicity, Skin/Eye Irritation, Aquatic Toxicity |
| Combustion Byproducts | Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Carbon Monoxide (CO) |
Hazard Identification & Pre-Disposal Safety
Before initiating disposal, the waste generator must acknowledge the specific risks associated with the decomposition of this molecule.
-
Acid Gas Generation: Upon thermal decomposition or reaction with strong oxidizers, the chlorine substituents will liberate Hydrogen Chloride (HCl) gas. This requires that all disposal methods utilize scrubbers.
-
Environmental Persistence: The chlorinated heteroaromatic ring is resistant to standard biodegradation. Landfill disposal is strictly prohibited.
-
Incompatibility:
-
Strong Oxidizers: Risk of exothermic reaction and toxic gas evolution.
-
Strong Acids: Potential for protonation and increased solubility, complicating containment.
-
Required PPE for Waste Handling
-
Respiratory: N95 (minimum) or P100 respirator if dust generation is possible during weighing/transfer.
-
Dermal: Nitrile gloves (double-gloving recommended for solutions).
-
Ocular: Chemical splash goggles.
Waste Characterization & Segregation Logic
Trustworthiness Pillar: You cannot safely dispose of a chemical if you do not legally and chemically characterize it. This section defines the "Self-Validating System" for your lab.
Step 1: Regulatory Classification (RCRA - USA)
While 3,7-dichloro-1H-pyrrolo[3,2-b]pyridine is not explicitly named on the EPA's P-list or U-list, it must be classified based on characteristics and process knowledge :
-
Waste Code: If the waste exhibits toxicity via TCLP, it carries the D000 series codes.
-
Halogenated Solvent/Solid: It must be tagged as "Halogenated Organic Waste." This is the critical designator that ensures the incinerator facility uses the correct temperature (>1100°C) and dwell time.
Step 2: Segregation Rules
-
DO NOT MIX with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is labeled as "Halogenated." Mixing degrades the value of the non-halogenated stream and complicates incineration.
-
DO NOT MIX with aqueous waste streams. This compound has low water solubility; precipitation will occur, creating a "two-phase" hazard in waste drums.
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable for: Expired reagent, spill cleanup materials, contaminated gloves/paper.
-
Containment: Place the solid material into a clear, 4-mil polyethylene bag.
-
Secondary Containment: Seal the bag and place it inside a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is discouraged for solid waste due to breakage risk during compaction.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "3,7-dichloro-1H-pyrrolo[3,2-b]pyridine, solid debris."
-
Hazard Checkbox: Toxic, Irritant.[1]
-
-
Transport: Move to the Satellite Accumulation Area (SAA).
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicable for: HPLC waste, reaction byproducts.
-
Compatibility Check: Ensure the solvent carrier is compatible with HDPE or Glass.
-
Segregation: Pour into the "Halogenated Organic Solvents" carboy.
-
Critical: If the solution contains oxidizers (e.g., peroxides from a reaction workup), these must be quenched/neutralized before addition to the waste carboy.
-
-
Record Keeping: Log the approximate volume and concentration of the azaindole on the carboy's log sheet. This is vital for the disposal facility to calculate the chlorine load.
Protocol C: Final Destruction Method
Causality: The only acceptable final disposal method is High-Temperature Incineration with Acid Gas Scrubbing .
-
Why? Low-temperature combustion (<800°C) of chlorinated aromatics can catalyze the formation of polychlorinated dibenzodioxins (PCDDs) and furans.
-
Requirement: The facility must operate at >1100°C (2000°F) with a minimum 2-second residence time to break the C-Cl bonds and scrub the resulting HCl.
Visual Workflow: Decision Logic
The following diagram illustrates the decision tree for researchers to ensure compliant disposal.
Figure 1: Decision logic for the segregation and packaging of chlorinated azaindole waste. Note the critical checkpoint for oxidizers in liquid waste streams.
Emergency Response (Spill Management)
In the event of a spill outside of primary containment:
-
Evacuate & Ventilate: If dust is airborne, clear the immediate area.
-
PPE Up: Don nitrile gloves, goggles, and a lab coat. Use a dust mask if powder is present.
-
Dry Spill: Do not sweep dry dust (creates aerosols). Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the spill contains oxidizers.
-
Decontamination: Wash the surface with a dilute surfactant solution. Collect all cleanup materials as Solid Hazardous Waste (Protocol A).
References
-
PubChem. Compound Summary: Pyrrolo[3,2-b]pyridine derivatives. National Library of Medicine. Available at: [Link]
-
U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]
-
University of Washington EH&S. Halogenated Solvents and Waste Management. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
